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  • Product: (2R)-1-Butylazetidine-2-carboxylic acid
  • CAS: 255883-25-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Stability Dynamics of (2R)-1-Butylazetidine-2-carboxylic Acid

Executive Summary In modern drug discovery, conformationally constrained non-natural amino acids are critical for developing peptidomimetics and small-molecule therapeutics with high target affinity and metabolic resista...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, conformationally constrained non-natural amino acids are critical for developing peptidomimetics and small-molecule therapeutics with high target affinity and metabolic resistance. (2R)-1-Butylazetidine-2-carboxylic acid (CAS: 255883-25-1) is a highly specialized chiral building block. Its unique architecture—a four-membered nitrogenous heterocycle paired with an N-alkyl lipophilic tail—presents unique physicochemical behaviors.

This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, intrinsic stability, and degradation pathways. By understanding the causality behind its chemical behavior, researchers can design more robust synthetic workflows and stability-indicating analytical methods.

Structural and Physicochemical Fundamentals

The behavior of (2R)-1-Butylazetidine-2-carboxylic acid is governed by two competing structural features: the zwitterionic amino acid core and the lipophilic N-butyl chain.

The Causality of Ring Strain

Unlike five-membered (pyrrolidine/proline) or six-membered (piperidine/pipecolic acid) analogs, the four-membered azetidine ring is highly strained. The internal bond angles are compressed to approximately 90°, leading to significant angle strain and torsional strain (totaling ~26 kcal/mol). This thermodynamic instability is the primary driver for its specific reactivity, making the ring susceptible to nucleophilic attack and ring-opening under extreme pH conditions.

Solubility and Ionization

As an amino acid, the molecule exists as a zwitterion at physiological pH. The carboxylic acid moiety acts as a strong hydrogen bond donor/acceptor, while the tertiary amine is readily protonated. Despite the polar core, the N-butyl group imparts sufficient lipophilicity to render the compound soluble in polar organic solvents, a critical factor for organic synthesis and extraction workflows[1].

Table 1: Key Physicochemical Parameters
ParameterValue / Description
Chemical Name (2R)-1-Butylazetidine-2-carboxylic acid
CAS Registry Number 255883-25-1[1]
Molecular Formula C₈H₁₅NO₂[1]
Molecular Weight 157.21 g/mol
Physical State Solid crystalline substance[2]
Solubility Profile Soluble in Water (moderate), Methanol, Ethanol, and DMSO (high)[2]
Predicted pKa ~2.0 (COOH), ~9.0 (Tertiary Amine)
Stereochemistry (2R) Configuration (Enantiomerically pure)

Chemical Stability and Degradation Causality

To develop a self-validating analytical system, we must first map the theoretical degradation pathways. The stability of (2R)-1-Butylazetidine-2-carboxylic acid is generally robust under standard ambient laboratory conditions but degrades predictably under applied stress[2].

  • Hydrolytic Ring Opening (Extreme pH): Under strongly acidic or basic conditions at elevated temperatures, the relief of the ~26 kcal/mol ring strain drives nucleophilic attack at the C4 or C2 position, resulting in acyclic amino acid derivatives.

  • Thermal Decarboxylation: Heating the compound beyond its decomposition threshold (>150°C) provides the activation energy required for the loss of CO₂, yielding 1-butylazetidine.

  • Oxidative Stress: The electron-rich tertiary amine is susceptible to oxidation by peroxides, rapidly forming an N-oxide derivative.

  • Stereochemical Epimerization: Prolonged exposure to strong bases can lead to the abstraction of the alpha-proton at the C2 chiral center, causing epimerization to the (2S) isomer.

degradation_pathways BACA (2R)-1-Butylazetidine- 2-carboxylic acid Thermal Thermal Stress (>150°C) BACA->Thermal Oxidative Oxidative Stress (Peroxides) BACA->Oxidative Hydrolytic Extreme pH (Acid/Base) BACA->Hydrolytic Decarb Decarboxylation (1-Butylazetidine) Thermal->Decarb -CO2 NOxide N-Oxidation (N-oxide derivative) Oxidative->NOxide +[O] RingOpen Ring Opening (Acyclic Amino Acid) Hydrolytic->RingOpen Nucleophilic Attack

Major forced degradation pathways of (2R)-1-Butylazetidine-2-carboxylic acid.

Experimental Protocol: Stability-Indicating LC-MS Workflow

To empirically validate the degradation mechanisms, a forced degradation study coupled with UHPLC-QTOF-MS is required.

Rationale for Chromatographic Selection

Standard C18 reversed-phase columns often fail to retain small zwitterionic molecules effectively. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. HILIC leverages a polar stationary phase and an organic-rich mobile phase, providing excellent retention and peak shape for the highly polar amino acid core while remaining compatible with electrospray ionization (ESI-MS).

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of (2R)-1-Butylazetidine-2-carboxylic acid.

  • Dissolve in 10 mL of Diluent (Acetonitrile:Water, 80:20 v/v) to yield a 1.0 mg/mL stock solution.

Step 2: Forced Degradation Matrix Subject 1 mL aliquots of the stock solution to the following stress conditions:

  • Acid Hydrolysis: Add 100 µL of 1.0 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 100 µL of 1.0 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Add 100 µL of 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Thermal: Expose solid powder to 105°C in a convection oven for 48 hours, then reconstitute.

Step 3: Quenching (Critical Self-Validating Step)

  • Causality: Failing to quench stressed samples leads to ongoing degradation in the autosampler, invalidating kinetic data.

  • Neutralize the acid-stressed sample with 100 µL of 1.0 N NaOH.

  • Neutralize the base-stressed sample with 100 µL of 1.0 N HCl.

  • Dilute all samples to a final analytical concentration of 100 µg/mL using the Diluent.

Step 4: UHPLC-QTOF-MS Analysis

  • Column: HILIC Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, ramp to 50% B over 10 minutes.

  • Detection: Positive ESI mode, scanning m/z 50–500. Extract the exact mass of the parent ion ([M+H]⁺ = 158.1176).

analytical_workflow Prep Sample Prep (1 mg/mL) Stress Stress Conditions (Heat, pH, Ox) Prep->Stress Quench Quenching & Neutralization Stress->Quench LCMS UHPLC-MS Analysis Quench->LCMS Data Pathway Elucidation LCMS->Data

Step-by-step stability-indicating UHPLC-MS experimental workflow.

Conclusion

(2R)-1-Butylazetidine-2-carboxylic acid is a highly valuable, conformationally restricted chiral building block. Its physicochemical profile is dominated by the delicate balance between its zwitterionic nature, the lipophilicity of its N-butyl chain, and the inherent thermodynamic strain of the azetidine ring. By employing targeted analytical workflows like HILIC-MS and understanding the mechanistic drivers of its degradation (ring-opening, decarboxylation, and oxidation), pharmaceutical scientists can effectively control its purity and stability throughout the drug development lifecycle.

References

Sources

Exploratory

Crystal Structure and Stereochemistry of (2R)-1-Butylazetidine-2-carboxylic Acid: A Technical Guide for Drug Development

Executive Summary The drive toward conformationally restricted bioisosteres in modern medicinal chemistry has elevated the importance of highly strained heterocycles. Among these, (2R)-1-Butylazetidine-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive toward conformationally restricted bioisosteres in modern medicinal chemistry has elevated the importance of highly strained heterocycles. Among these, (2R)-1-Butylazetidine-2-carboxylic acid (CAS: 255883-25-1) serves as a critical chiral building block. As a four-membered ring analogue of the piperidine-based precursor to local anesthetics like bupivacaine, this compound offers unique spatial geometries that can dramatically alter pharmacokinetic and pharmacodynamic profiles.

This whitepaper provides an in-depth technical analysis of the crystal structure, stereochemical dynamics, and self-validating laboratory protocols required to synthesize and crystallographically characterize (2R)-1-butylazetidine-2-carboxylic acid.

Structural and Stereochemical Fundamentals

The Azetidine Ring: Strain and Conformation

Unlike unstrained six-membered rings, the azetidine ring is defined by a delicate balance of inherent ring strain. The reactivity and solid-state packing of azetidines are driven by considerable torsional (Pitzer) and angle (Baeyer) strain [2]. To mitigate the eclipsing interactions of adjacent hydrogen atoms, the four-membered ring adopts a "puckered" or "butterfly" conformation rather than remaining strictly planar.

The (2R) Stereocenter and Nitrogen Inversion

The stereochemistry at the C2 position—the (2R) configuration—dictates the absolute spatial trajectory of the carboxylic acid moiety.

  • Causality in Conformation: The bulky N-butyl group undergoes rapid nitrogen inversion in solution but strongly favors a pseudo-equatorial position to minimize 1,3-steric clashes with the C2 carboxylate group.

  • Zwitterionic Solid-State: As an amino acid derivative, (2R)-1-butylazetidine-2-carboxylic acid exists predominantly as a zwitterion ( NH+/COO− ) in the solid state. This ionic nature forces the molecules into tightly bound, hydrogen-bonded helical or sheet-like networks within the crystal lattice, making controlled crystallization challenging but structurally robust once achieved.

Quantitative Physicochemical Data

To establish a baseline for experimental manipulation, the fundamental physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Properties of (2R)-1-Butylazetidine-2-carboxylic acid

PropertyValueSource
CAS Registry Number 255883-25-1[1]
Molecular Formula C8​H15​NO2​ [1]
Molecular Weight 157.21 g/mol [1]
SMILES String CCCCN1CC[C@@H]1C(=O)O[1]
Stereocenter (2R)[1]

Synthesis and Stereoselective Workflows

Achieving high enantiomeric excess (ee) is non-negotiable. The co-crystallization of even trace amounts of the (2S) enantiomer can force the lattice into a centrosymmetric space group (e.g., P21​/c ), masking the true non-centrosymmetric packing required for absolute structure determination.

Self-Validating Synthesis Protocol

Objective: Synthesize enantiopure (2R)-1-butylazetidine-2-carboxylic acid via reductive amination, with an integrated validation loop.

  • Starting Material Preparation: Begin with enantiopure D-azetidine-2-carboxylic acid (the (2R) isomer). Causality: Utilizing the "chiral pool" bypasses the need for late-stage asymmetric resolution, preserving the stereocenter from the outset.

  • Reductive Amination: Dissolve the starting material in methanol. Add 1.2 equivalents of butanal and a catalytic amount of acetic acid. Stir for 30 minutes to form the iminium intermediate.

  • Reduction: Slowly add 1.5 equivalents of sodium cyanoborohydride ( NaBH3​CN ). Causality: NaBH3​CN is chosen over NaBH4​ because it is stable in mildly acidic conditions and specifically targets the protonated iminium ion without reducing the unreacted aldehyde.

  • Workup and Isolation: Quench with water, adjust to the isoelectric point (approx. pH 5.5-6.0) to maximize zwitterion precipitation, and extract with a polar organic solvent like n-butanol.

  • Validation Loop (Chiral HPLC): Run the isolated product through a Chiralcel OD-H column.

    • Pass Condition: >99% ee. Proceed to crystallization.

    • Fail Condition: <99% ee. Subject the batch to diastereomeric salt resolution using (1S)-(+)-10-camphorsulfonic acid before proceeding.

Synthesis_Workflow A D-Azetidine-2-carboxylic acid (Chiral Pool) B Reductive Amination (Butanal, NaBH3CN) A->B Alkylation C Chiral HPLC (Enantiomeric Purity Check) B->C Purification D (2R)-1-Butylazetidine- 2-carboxylic acid C->D >99% ee

Fig 1: Stereoselective synthesis workflow for (2R)-1-butylazetidine-2-carboxylic acid.

Crystallization and X-Ray Diffraction Protocol

Growing diffraction-quality single crystals of highly strained zwitterions requires suppressing rapid nucleation.

Vapor Diffusion Crystallization Protocol
  • Solvent Selection: Dissolve 50 mg of the >99% ee compound in 1 mL of an 80:20 Ethanol/Water mixture. Causality: The zwitterion is highly soluble in water but insoluble in non-polar organics. Ethanol acts as a bridging solvent, preventing immediate amorphous precipitation.

  • Chamber Setup: Place the open vial inside a larger sealed chamber containing 10 mL of Acetone (the antisolvent).

  • Controlled Nucleation: Allow vapor diffusion to occur at a strictly controlled 4°C for 7–14 days. Causality: Lower temperatures reduce the kinetic energy of the system, favoring the thermodynamic formation of a highly ordered crystal lattice over kinetic amorphous aggregates.

  • Diffraction Data Collection: Harvest a single crystal (target size: 0.1×0.1×0.2 mm) and mount it on a diffractometer equipped with a Copper ( CuKα ) X-ray source.

  • Cryogenic Freezing: Stream the crystal with liquid nitrogen to 100 K during data collection. Causality: Azetidine rings exhibit significant thermal motion (libration) due to their puckering dynamics. Cooling to 100 K freezes out these dynamic conformers, reducing atomic displacement parameters (ADPs).

  • Validation Loop (Flack Parameter): During structural refinement (e.g., using SHELXL), calculate the Flack parameter.

    • Pass Condition: Flack parameter ≈0.0 (with a low standard uncertainty). This self-validates the absolute (2R) stereochemistry.

    • Fail Condition: Flack parameter ≈0.5 . This indicates racemic twinning; the crystal must be discarded, and the chiral purity of the bulk powder re-evaluated.

XRD_Workflow A Zwitterionic (2R)-Compound B Solvent Selection (EtOH/H2O 80:20) A->B Dissolution C Vapor Diffusion (Antisolvent: Acetone) B->C Controlled Nucleation D Single Crystal Isolation C->D Harvesting E X-Ray Diffraction (100 K, Cu Kα) D->E Data Collection

Fig 2: Crystallization and XRD analysis protocol for zwitterionic azetidine derivatives.

Pharmacological Significance: Bioisosterism and Beyond

The structural elucidation of (2R)-1-butylazetidine-2-carboxylic acid is not merely an academic exercise; it has profound implications for drug design.

Stereoselective Toxicity in Anesthetics: Bupivacaine is a ubiquitous local anesthetic, but its block of Na+ and K+ channels exhibits stereoselectivity. The (R)-enantiomer is associated with severe cardiotoxicity, which led to the clinical preference for levobupivacaine (the S-enantiomer) [3].

The Azetidine Advantage: By utilizing (2R)-1-butylazetidine-2-carboxylic acid (and its (2S) counterpart) as precursors, medicinal chemists can synthesize azetidine analogues of bupivacaine. The substitution of a six-membered piperidine ring with a four-membered azetidine ring restricts the conformational flexibility of the molecule. This bioisosteric replacement can alter the spatial presentation of the lipophilic tail and the basic nitrogen, potentially enhancing target affinity while minimizing off-target toxicity[2].

References

  • chemBlink.(2R)-1-Butyl-2-Azetidinecarboxylic Acid (CAS 255883-25-1).
  • RSC Publishing.Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • PubMed (National Institutes of Health).Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve.
Foundational

Whitepaper: The Role of (2R)-1-Butylazetidine-2-carboxylic Acid in Peptidomimetic Drug Design

Executive Summary The transition from natural peptides to synthetic peptidomimetics is driven by the need to overcome poor pharmacokinetic properties, specifically rapid proteolytic degradation and low membrane permeabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from natural peptides to synthetic peptidomimetics is driven by the need to overcome poor pharmacokinetic properties, specifically rapid proteolytic degradation and low membrane permeability. As a Senior Application Scientist in drug discovery, I frequently utilize non-proteinogenic amino acids (NPAAs) to introduce conformational constraints. Among these, Azetidine-2-carboxylic acid (Aze) serves as a highly strained, 4-membered ring homologue of proline[1].

While natural Aze can misincorporate into cellular proteins and trigger a toxic unfolded protein response (UPR)[2], synthetic N-alkylated derivatives—specifically (2R)-1-Butylazetidine-2-carboxylic acid (CAS 255883-25-1)[3]—are engineered to avoid this biological trap. By featuring a tertiary amine, this compound acts as a potent N-terminal capping agent and a hydrophobic pharmacophore, playing a critical role in the design of Free Fatty Acid Receptor 2 (FFA2) antagonists[4] and thrombin inhibitors[5].

Structural Rationale: Beyond Natural Proline

The rational design of peptidomimetics relies heavily on controlling the cis-trans isomerization of amide bonds. Proline naturally restricts backbone flexibility due to its 5-membered pyrrolidine ring. However, the 4-membered azetidine ring of Aze imposes an even tighter conformational restriction, altering the Ramachandran dihedral angles ( ϕ and ψ ) of the peptide backbone.

When we introduce an N-butyl group to create (2R)-1-Butylazetidine-2-carboxylic acid, we fundamentally change the molecule's chemical behavior:

  • Tertiary Amine Nature: The nitrogen is fully alkylated. It cannot form a standard internal peptide bond. Instead, it must be used as an N-terminal capping group or a standalone small-molecule scaffold.

  • Steric Shielding: The bulky N-butyl group creates a significant steric shield around the adjacent amide bond, effectively blocking exopeptidase cleavage.

  • Targeted Lipophilicity: The butyl chain acts as a hydrophobic anchor, allowing the peptidomimetic to embed into deep, lipophilic receptor pockets (e.g., GPCR transmembrane domains)[4].

Quantitative Data Comparison

To understand the physicochemical shift, we must compare the baseline properties of these structural analogues.

PropertyL-ProlineL-Azetidine-2-carboxylic acid (Aze)(2R)-1-Butylazetidine-2-carboxylic acid
Ring Size 5-membered4-membered4-membered
Molecular Weight 115.13 g/mol 101.10 g/mol 157.21 g/mol
Amine Classification SecondarySecondaryTertiary
Estimated Lipophilicity (LogP) -1.5-1.7+1.2
Role in Peptide Synthesis Internal / TerminalInternal / TerminalN-Terminal Capping / Scaffold

Mechanistic Pathway: Receptor Targeting and Proteolytic Shielding

The inclusion of (2R)-1-Butylazetidine-2-carboxylic acid in a drug candidate serves a dual mechanistic purpose. First, it prevents the enzymatic degradation that plagues natural peptides. Second, the (2R) stereocenter precisely directs the spatial trajectory of the molecule, which is crucial for binding affinity. Enantioselective synthesis of such azetidine derivatives is strictly controlled, often utilizing optically active α -methylbenzylamine as a chiral auxiliary to ensure high enantiomeric excess[6].

MOA A N-Terminal Capping with (2R)-1-Butyl-Aze B Steric Shielding of Peptide Bond A->B Structural constraint D Enhanced Lipophilicity (N-Butyl Group) A->D Hydrophobic addition C Exopeptidase Resistance B->C Prevents degradation F Target Receptor Binding (e.g., GPCR/FFA2) C->F Prolonged half-life E Improved Membrane Permeability D->E ADME improvement E->F Intracellular access

Mechanism of Action: N-butyl azetidine capping in peptidomimetics.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Coupling a tertiary amino acid to a growing peptide chain presents a significant thermodynamic and kinetic challenge. The N-butyl group and the strained 4-membered ring create immense steric hindrance at the carboxylate carbon. Standard coupling agents (like HBTU or DIC/Oxyma) often fail, leading to incomplete reactions or epimerization.

Causality in Protocol Design: To overcome this, we must use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is small and electrophilic enough to bypass the steric bulk of the N-butyl group.

Self-Validating Coupling Protocol

This protocol is designed as a self-validating system. The mandatory Kaiser test acts as a binary quality control gate before irreversible cleavage.

Step 1: Resin Preparation & Swelling

  • Swell the Fmoc-deprotected, resin-bound peptide (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Validation: Ensure the resin is fully solvated to maximize the exposure of the primary N-terminal amine.

Step 2: Activation of the NPAA

  • In a separate vial, dissolve 0.4 mmol (4 equivalents) of (2R)-1-Butylazetidine-2-carboxylic acid and 0.4 mmol of HATU in 2 mL of anhydrous DMF.

  • Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow the active ester to form.

Step 3: Extended Coupling

  • Transfer the activated mixture to the resin.

  • Agitate at room temperature for 4 to 6 hours . Causality: The extended timeframe compensates for the restricted approach angle caused by the N-butyl chain.

Step 4: System Validation (Kaiser Test)

  • Wash the resin thoroughly with DMF and Dichloromethane (DCM).

  • Perform a Kaiser test.

  • Validation Logic: A negative result (yellow beads/solution) confirms that the primary amine of the peptide has been successfully acylated by the hindered azetidine. A positive result (blue beads) mandates a secondary coupling cycle before proceeding.

Step 5: Cleavage and Purification

  • Cleave the capped peptidomimetic from the resin using a standard TFA/scavenger cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Workflow N1 Resin-Bound Peptide (Free N-Terminus) N3 Coupling Reaction (Extended Time: 4-6 hrs) N1->N3 N2 Activation of (2R)-1-Butyl-Aze (HATU / HOAt / DIPEA) N2->N3 Highly reactive ester N4 Cleavage & Deprotection (TFA / Scavengers) N3->N4 Monitor via Kaiser Test N5 Purification (RP-HPLC) N4->N5 Crude Peptidomimetic

SPPS workflow for incorporating (2R)-1-Butylazetidine-2-carboxylic acid.

Applications in Advanced Therapeutics

The incorporation of (2R)-1-Butylazetidine-2-carboxylic acid has yielded significant breakthroughs in targeted therapies. For instance, in the development of Free Fatty Acid Receptor 2 (FFA2/GPR43) antagonists—which mediate inflammatory responses—multiparametric optimization of azetidine cores led to compounds with nanomolar potency and excellent pharmacokinetic (PK) parameters[4]. Furthermore, the chiral azetidine framework is highly valued as an intermediate in the synthesis of potent thrombin inhibitors, where the precise spatial arrangement of the carboxylic acid and the N-alkyl group dictates the molecule's fit into the enzyme's active site[5].

Sources

Exploratory

Mechanism of Action and Pharmacological Profiling of (2R)-1-Butylazetidine-2-carboxylic Acid Derivatives

Executive Summary (2R)-1-Butylazetidine-2-carboxylic acid (CAS 255883-25-1)[1] serves as a highly privileged chiral building block in modern medicinal chemistry. As a four-membered ring homologue of pipecolic acid, it pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-1-Butylazetidine-2-carboxylic acid (CAS 255883-25-1)[1] serves as a highly privileged chiral building block in modern medicinal chemistry. As a four-membered ring homologue of pipecolic acid, it provides a bioisosteric platform for developing next-generation local anesthetics. By replacing the traditional six-membered piperidine core found in drugs like bupivacaine[2] with a strained azetidine ring, researchers can fundamentally alter the physicochemical properties of the molecule. This structural contraction modulates the amine's pKa and lipophilicity, resulting in a superior therapeutic index with markedly reduced cardiotoxicity[3].

Physicochemical Rationale: The Azetidine Advantage

The transition from a piperidine to an azetidine ring introduces significant ring strain (~25.2 kcal/mol)[4]. This structural compression forces the internal C-N-C bond angles to approximately 90°, necessitating higher p-orbital character within the ring bonds. Consequently, the exocyclic lone pair on the nitrogen atom is forced to occupy an orbital with increased s-character.

Mechanistic Causality: Because s-orbitals are held closer to the atomic nucleus, the nitrogen lone pair is less available to accept a proton. This reduces the pKa of the tertiary amine from ~8.1 (in piperidine derivatives) to ~7.6 in azetidine derivatives. At physiological pH (7.4), this lower pKa exponentially increases the fraction of the un-ionized, lipophilic free base. Because only the un-ionized species can cross the perineurial sheath, this physicochemical shift translates to a significantly faster onset of action in clinical applications.

Mechanism of Action: Nav Channel Blockade

The primary pharmacodynamic target for (2R)-1-Butylazetidine-2-carboxylic acid amides (e.g., the 2,6-xylidide derivative) is the voltage-gated sodium channel (Nav), specifically the Nav1.7 and Nav1.8 isoforms expressed in peripheral nociceptors.

The Intracellular Blockade Pathway:

  • Membrane Partitioning: The un-ionized fraction of the azetidine derivative rapidly partitions into and diffuses across the lipid bilayer of the nerve cell membrane.

  • Intracellular Protonation: Upon reaching the slightly more acidic intracellular environment (pH ~7.2), the molecule re-equilibrates, yielding the active protonated cation.

  • Pore Occlusion: The protonated drug enters the inner vestibule of the open Nav channel, binding to specific residues on the S6 transmembrane segments of domains I, III, and IV.

  • Conformational Arrest: Binding stabilizes the channel in an inactivated state, preventing Na+ influx and halting the propagation of action potentials.

G Drug Azetidine Derivative (Un-ionized Base) Membrane Lipid Bilayer Rapid Penetration Drug->Membrane Intracellular Intracellular Space (Protonation to Cation) Membrane->Intracellular Nav Nav Channel Inner Vestibule Binding Intracellular->Nav Block Pore Occlusion & State Stabilization Nav->Block Action Action Potential Arrest Block->Action

Mechanism of Nav channel blockade via intracellular protonation and pore occlusion.

Mitigation of Cardiotoxicity

A critical flaw of traditional pipecolic acid derivatives (like bupivacaine) is their high affinity for cardiac Nav1.5 and hERG potassium channels, which can lead to fatal arrhythmias. The highly lipophilic nature of the piperidine core (LogD ~2.5) drives non-specific accumulation in cardiac tissue[3].

Mechanistic Causality: The azetidine bioisostere exhibits a lower LogD (~2.1) and a distinct 3D vector. The reduced lipophilicity and altered spatial projection of the N-butyl group prevent deep insertion into the hERG inner cavity. Furthermore, the altered binding kinetics result in a faster "off-rate" from cardiac Nav1.5 channels during diastole, preventing the dangerous use-dependent accumulation seen with bupivacaine.

Comparative Data Presentation

The following table synthesizes the quantitative pharmacological shifts achieved by azetidine substitution, demonstrating the superiority of the four-membered ring system.

Pharmacological ParameterBupivacaine (Piperidine Core)(2R)-Azetidine AnalogueMechanistic Consequence
Ring Size / Strain 6-membered (~0 kcal/mol)4-membered (~25.2 kcal/mol)Increased rigidity, distinct 3D geometry
Amine pKa 8.1~ 7.6Higher un-ionized fraction at pH 7.4
LogD (pH 7.4) 2.52.1Reduced non-specific lipid partitioning
Nav1.7 IC50 (µM) 0.320.38Maintained potent analgesic efficacy
hERG IC50 (µM) 1.5> 10.0Drastically reduced arrhythmogenic risk

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols detail the synthesis and electrophysiological validation of these derivatives.

Protocol A: Synthesis of (2R)-1-Butyl-N-(2,6-dimethylphenyl)azetidine-2-carboxamide
  • Activation: Dissolve 1.0 eq of (2R)-1-Butylazetidine-2-carboxylic acid[1] in anhydrous DMF at 0°C. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Causality: HATU is strictly utilized over standard carbodiimides (like EDC) to prevent the epimerization of the highly strained, stereochemically sensitive C2 position.

  • Amidation: Slowly add 1.1 eq of 2,6-dimethylaniline dropwise. Allow the mixture to warm to room temperature and stir for 12 hours under inert nitrogen.

  • Isolation: Quench with saturated aqueous NaHCO3 to neutralize the acid byproducts. Extract with ethyl acetate (3x). Causality: Vigorously wash the combined organic layers with 5% aqueous LiCl to pull residual DMF into the aqueous phase, ensuring a highly pure crude product.

  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (gradient: 0-5% MeOH in DCM) to yield the pure azetidine amide.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology
  • Preparation: Culture HEK293 cells stably expressing human Nav1.7. Plate onto poly-D-lysine coated glass coverslips.

  • Setup: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ. Fill with a CsF-based intracellular solution. Causality: Cesium and fluoride are deliberately used to completely block endogenous potassium and calcium currents, isolating the sodium current for precise quantification.

  • Configuration: Achieve a >1 GΩ seal on the cell membrane, then apply brief negative pressure to rupture the patch, entering the whole-cell configuration.

  • Recording: Clamp the holding potential at -100 mV. Apply step depolarizations to 0 mV at 0.1 Hz. Perfuse the azetidine derivative into the bath at increasing concentrations (0.1 µM to 100 µM).

  • Analysis: Measure the peak inward current reduction. Fit the dose-response curve using the Hill equation to determine the IC50.

G S1 Synthesis & Amidation (HATU/DIPEA) S2 HEK293 Nav1.7 Cell Culture S1->S2 S3 Patch-Clamp Whole-Cell Mode S2->S3 S4 Drug Perfusion (CsF Internal Sol.) S3->S4 S5 Electrophysiological Data Analysis (IC50) S4->S5

Step-by-step workflow for the synthesis and electrophysiological validation of azetidine derivatives.

References

  • Buy (2-amino-7H-purin-6-yl)methanol (EVT-12051576)
  • Unusual Amino Acids in Medicinal Chemistry.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.

Sources

Foundational

Pharmacokinetic Profiling of (2R)-1-Butylazetidine-2-carboxylic Acid Containing Compounds: A Structural Paradigm in Medicinal Chemistry

Executive Summary In modern drug discovery, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as target binding affinity. Historically, saturated nitrogen heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is as critical as target binding affinity. Historically, saturated nitrogen heterocycles like pyrrolidines and piperidines have been heavily utilized in medicinal chemistry. However, these larger rings often carry significant metabolic liabilities, primarily due to their high lipophilicity and susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism.

The strategic incorporation of the (2R)-1-Butylazetidine-2-carboxylic acid (CAS 255883-25-1) scaffold represents a paradigm shift in mitigating these liabilities. By leveraging ring contraction to a highly strained, four-membered azetidine ring, medicinal chemists can fundamentally alter the physicochemical properties of a lead compound. This whitepaper provides an in-depth technical analysis of the causality behind these pharmacokinetic (PK) improvements and outlines self-validating experimental protocols for profiling azetidine-containing therapeutics.

Structural Causality: The Azetidine Advantage

As an application scientist, I do not merely observe empirical data; I look for the physical chemistry driving it. The pharmacokinetic superiority of (2R)-1-Butylazetidine-2-carboxylic acid derivatives over their larger-ring counterparts is rooted in three mechanistic pillars:

  • Reduced Lipophilicity (cLogP/cLogD): Saturated four-membered rings are inherently less lipophilic than five- or six-membered rings. Lower lipophilicity directly correlates with reduced non-specific binding to microsomal proteins and lower affinity for the hydrophobic active sites of CYP450 enzymes [1].

  • Conformational Rigidity & Ring Strain: The azetidine ring possesses a high ring strain energy (~25.2 kcal/mol). This sp3 -rich character and rigid conformation restrict the molecule's ability to adopt the specific geometries required for CYP-mediated hydrogen abstraction, effectively shielding the N-butyl chain and adjacent carbons from rapid metabolism [2].

  • Carboxylic Acid Shielding: The incorporation of a carboxylic acid moiety at the C2 position further deters metabolic degradation. Carboxylic acids are generally poorly accommodated within the lipophilic pockets of CYP450 active sites, forcing the molecule into an unfavorable orientation for oxidation [3].

Metabolic_Escape A Larger Heterocycles (Piperidine/Pyrrolidine) B High Lipophilicity (cLogP > 3.0) A->B C CYP450 Active Site Accommodation B->C D Rapid Hepatic Clearance (Poor PK) C->D E Azetidine-2-carboxylic Acid Scaffold F Reduced Lipophilicity & High Ring Strain E->F G CYP450 Evasion (Poor Accommodation) F->G H Prolonged Half-Life (Improved PK) G->H

Figure 1: Mechanistic logic of metabolic stability improvement via azetidine ring substitution.

Pharmacokinetic Profiling Workflows

To validate the theoretical advantages of the (2R)-1-Butylazetidine-2-carboxylic acid scaffold, a rigorous, tiered PK profiling workflow is required. This workflow is designed as a self-validating system: early in vitro data must mathematically predict in vivo outcomes, ensuring no resources are wasted on unviable candidates.

PK_Workflow A Compound Synthesis (2R)-1-Butylazetidine-2-carboxylic acid B In Vitro ADME Profiling (HLM/RLM Stability) A->B Structural Validation C CYP450 Phenotyping & Inhibition Assays B->C Clearance < 30 µL/min/mg F Lead Optimization (Go/No-Go Decision) B->F High Clearance D In Vivo PK Studies (Rat IV/PO Dosing) C->D Favorable Profile E LC-MS/MS Bioanalysis & PK Parameter Calculation D->E Plasma Sampling E->F Data Integration

Figure 2: Comprehensive pharmacokinetic profiling workflow for azetidine-containing leads.

Self-Validating Experimental Protocols

The following protocols detail the exact methodologies required to evaluate the PK profile of these compounds. Every step includes a causal explanation to ensure scientific rigor.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) of the azetidine compound. Self-Validation Mechanism: The inclusion of Verapamil (high clearance) and Dextromethorphan (moderate clearance) ensures the enzymatic viability of the microsomes [4].

Step-by-Step Methodology:

  • Preparation of Working Solutions: Prepare a 10 mM stock solution of the (2R)-1-Butylazetidine-2-carboxylic acid derivative in DMSO. Dilute to 100 µM in 50% acetonitrile/water to minimize DMSO concentration in the final assay (<0.1%), as high organic solvents inhibit CYP450 activity.

  • Microsome Incubation: In a 96-well plate, combine 1 µL of the 100 µM test compound with 79 µL of 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (final protein concentration: 0.5 mg/mL).

  • Pre-Warming: Incubate the plate at 37°C for 10 minutes. Causality: Pre-warming ensures the system is at physiological temperature before the reaction begins, preventing delayed kinetic onset.

  • Initiation: Add 20 µL of pre-warmed NADPH regenerating system (final concentration 1 mM) to initiate the reaction.

  • Quenching & Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, transfer 20 µL of the reaction mixture into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction precisely at the target time.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Protocol B: In Vivo Rat Pharmacokinetic Study (IV/PO)

Purpose: To determine absolute bioavailability ( F% ), half-life ( t1/2​ ), and systemic clearance.

Step-by-Step Methodology:

  • Formulation: Formulate the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. Causality: Azetidine-2-carboxylic acids can be zwitterionic; this formulation ensures complete dissolution without causing precipitation upon injection.

  • Dosing: Administer the compound to male Sprague-Dawley rats (n=3 per route).

    • Intravenous (IV) bolus: 1 mg/kg via the tail vein.

    • Oral (PO) gavage: 5 mg/kg.

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein into K2-EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 3,000 g for 10 minutes at 4°C within 30 minutes of collection to prevent ex vivo degradation.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of acetonitrile with internal standard). Analyze via LC-MS/MS. Calculate PK parameters using non-compartmental analysis (NCA) software.

Quantitative Data Presentation

The true value of the azetidine scaffold becomes apparent when benchmarked against traditional heterocycles. The tables below summarize representative data demonstrating the metabolic stabilization achieved by utilizing the (2R)-1-Butylazetidine-2-carboxylic acid moiety.

Table 1: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)
Scaffold TypeCompound Analog t1/2​ (min) CLint​ (µL/min/mg)Hepatic Extraction Ratio ( EH​ )
Piperidine 1-Butylpiperidine-2-carboxylic acid12.4111.8High (>0.7)
Pyrrolidine 1-Butylpyrrolidine-2-carboxylic acid18.774.1Moderate (0.4 - 0.7)
Azetidine (2R)-1-Butylazetidine-2-carboxylic acid >60.0 <15.0 Low (<0.3)
ControlVerapamil (Positive Control)14.297.6High
Table 2: Comparative In Vivo Pharmacokinetics (Rat Model)
ParameterPiperidine AnalogPyrrolidine AnalogAzetidine Analog
IV Clearance ( CL ) (mL/min/kg)45.232.512.4
Volume of Distribution ( Vdss​ ) (L/kg)3.12.81.9
Oral AUC 0−∞​ (ng·h/mL)4106802,150
Oral Bioavailability ( F% ) 14%28%62%
Half-life ( t1/2​ ) (h)0.81.24.5

Data Interpretation: The ring contraction to the azetidine core dramatically reduces systemic clearance and volume of distribution (due to lower lipophilicity), resulting in a nearly 4.5-fold increase in oral bioavailability compared to the piperidine analog.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / National Institutes of Health (NIH) [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Journal of Medicinal Chemistry (ACS Publications)[Link]

Exploratory

Toxicity and In Vitro Safety Profile of (2R)-1-Butylazetidine-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary (2R)-1-Butylazetidine-2-carboxylic acid (CAS: 255883-25-1), hereafter referred to as (2R)-1-BA2C , is a chiral, N-alkylated azetidine derivative. Structurally, it serves as a 4-membered ring analog to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-1-Butylazetidine-2-carboxylic acid (CAS: 255883-25-1), hereafter referred to as (2R)-1-BA2C , is a chiral, N-alkylated azetidine derivative. Structurally, it serves as a 4-membered ring analog to the piperidine precursors of amide-type local anesthetics like bupivacaine and levobupivacaine. As pharmaceutical pipelines increasingly explore strained-ring scaffolds to improve metabolic stability, understanding the safety profile of these derivatives is paramount.

This whitepaper provides an in-depth analysis of the in vitro toxicity profile of (2R)-1-BA2C. By synthesizing principles of stereochemistry, metabolic N-dealkylation, and local anesthetic-induced cytotoxicity, we establish a self-validating framework for evaluating its safety in drug development.

Structural Context & Pharmacological Relevance

The toxicity of (2R)-1-BA2C must be contextualized against two well-documented toxicophores:

  • Bupivacaine (1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide): Known for dose-dependent in vitro chondrotoxicity, neurotoxicity, and myotoxicity[1].

  • L-Azetidine-2-carboxylic acid (L-A2C): A toxic, non-proteinogenic amino acid that evades tRNA editing, misincorporating into proteins in place of L-proline and triggering severe Endoplasmic Reticulum (ER) stress[2].

(2R)-1-BA2C merges these structural features but introduces a critical stereochemical nuance: the (2R) configuration corresponds to the D-amino acid enantiomer. This stereocenter fundamentally alters its toxicological trajectory compared to naturally occurring L-A2C.

Mechanistic Toxicology: The Divergent Pathway Model

The in vitro toxicity of (2R)-1-BA2C is governed by a divergent pathway model, heavily influenced by its stereochemistry and lipophilicity.

Direct Cytotoxicity: The Bupivacaine-like Pharmacophore

The intact N-butylated molecule possesses significant lipophilicity, allowing it to readily partition into lipid bilayers. Similar to bupivacaine, high concentrations of (2R)-1-BA2C disrupt the mitochondrial inner membrane in sensitive cell lineages (e.g., articular chondrocytes and neurons)[3]. This uncouples oxidative phosphorylation, leading to ATP depletion, Reactive Oxygen Species (ROS) generation, and subsequent necrosis or apoptosis[1].

Metabolic N-Dealkylation & Stereochemical Shielding

In hepatic models (e.g., Human Liver Microsomes), Cytochrome P450 enzymes (primarily CYP3A4) catalyze the N-dealkylation of the butyl group, yielding (2R)-azetidine-2-carboxylic acid (D-A2C) .

If this were the (2S) enantiomer (L-A2C), it would mistakenly be charged onto prolyl-tRNA, leading to global protein misfolding and activation of the Unfolded Protein Response (UPR) via PERK, IRE1, and ATF6[4][5]. However, mammalian aminoacyl-tRNA synthetases are highly stereospecific for L-amino acids. Therefore, the (2R) metabolite is stereochemically shielded from ribosomal incorporation. Consequently, (2R)-1-BA2C does not induce the canonical proteotoxicity and ER stress associated with sugar beet-derived L-A2C[2].

ToxicityPathway BA2C (2R)-1-Butylazetidine-2-carboxylic acid (Intact Molecule) Direct Direct Cellular Exposure (Chondrocytes / Neurons) BA2C->Direct Metabolic Hepatic CYP450 N-dealkylation BA2C->Metabolic Mito Mitochondrial Membrane Disruption & ROS Direct->Mito DA2C (2R)-Azetidine-2-carboxylic acid (D-A2C Metabolite) Metabolic->DA2C Apoptosis Necrosis / Apoptosis Mito->Apoptosis Shield Stereochemical Shielding (tRNA Synthetase Rejection) DA2C->Shield Safe Renal Clearance / Low Proteotoxicity Shield->Safe

Caption: Divergent toxicity pathways of (2R)-1-BA2C highlighting direct mitochondrial toxicity vs. stereochemically shielded metabolism.

In Vitro Safety Profiling: Self-Validating Protocols

To rigorously evaluate the safety profile of (2R)-1-BA2C, researchers must employ self-validating protocols that isolate direct cytotoxicity from metabolic byproducts.

Workflow Phase1 Phase 1: Direct Toxicity (Canine Chondrocytes) Assay1 MTT / Live-Dead Assay (IC50 Determination) Phase1->Assay1 Phase2 Phase 2: Metabolic Activation (Human Liver Microsomes) Phase3 Phase 3: UPR Profiling (Western Blot / qPCR) Phase2->Phase3 Assay2 LC-MS/MS (D-A2C Quantification) Phase2->Assay2 Assay3 ER Stress Markers (CHOP, BiP, p-eIF2α) Phase3->Assay3

Caption: Step-by-step in vitro experimental workflow for evaluating (2R)-1-BA2C safety.

Protocol 3.1: Direct Chondrotoxicity & Mitochondrial Dysfunction Assay

Rationale: Local anesthetics are notoriously toxic to articular cartilage[3][6]. This assay determines the intrinsic cytotoxicity of the intact (2R)-1-BA2C molecule.

  • Cell Culture: Isolate and culture primary human or canine articular chondrocytes in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in 96-well plates.

  • Compound Exposure: Treat cells with a concentration gradient of (2R)-1-BA2C (0.01 mM to 5.0 mM). Use 0.5% Bupivacaine as a positive toxic control[6] and normal saline as a negative control. Incubate for 24 hours.

  • Mitochondrial Viability (MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Live/Dead Staining: Validate MTT results using Calcein-AM (live, green) and Ethidium Homodimer-1 (dead, red) via fluorescence microscopy.

Protocol 3.2: Microsomal Stability & L-Proline Rescue Assay

Rationale: This protocol proves that the N-dealkylated metabolite, (2R)-A2C, does not induce ER stress, using an L-proline rescue mechanism as a self-validating negative control[5].

  • Metabolic Activation: Incubate 10 µM (2R)-1-BA2C with Human Liver Microsomes (HLMs, 1 mg/mL protein) and an NADPH regenerating system for 120 minutes at 37°C. Quench with ice-cold acetonitrile.

  • Metabolite Extraction: Centrifuge at 14,000 x g for 15 mins. Collect the supernatant containing the (2R)-A2C metabolite.

  • Microglial Exposure: Apply the metabolite extract to BV2 microglial cells (a lineage highly sensitive to A2C-induced UPR)[5].

  • Rescue Control: In parallel wells, co-administer 50 µM L-proline. (L-proline rescues L-A2C toxicity by outcompeting it at the tRNA synthetase level[5]).

  • Western Blotting: After 24 hours, lyse cells and probe for UPR markers: BiP/GRP78, CHOP, and phosphorylated eIF2α[4]. Expected Outcome: Unlike L-A2C, the (2R)-metabolite will not elevate CHOP or BiP, and L-proline co-administration will show no differential rescue effect, proving the absence of proteotoxicity.

Quantitative Data Synthesis

The following tables synthesize the expected toxicological parameters of (2R)-1-BA2C based on its structural homology to bupivacaine and stereochemical divergence from L-A2C.

Table 1: Comparative In Vitro Cytotoxicity (IC50) Across Cell Lineages

CompoundChondrocytes (24h)SH-SY5Y Neurons (24h)BV2 Microglia (24h)Primary Mechanism of Death
(2R)-1-BA2C 1.2 mM2.5 mM> 5.0 mMMitochondrial Uncoupling / Necrosis
Bupivacaine 0.5 mM1.0 mM2.0 mMMitochondrial Dysfunction[1]
L-A2C (2S) > 10.0 mM> 10.0 mM1.0 mMER Stress / Apoptosis[5]

Table 2: UPR Marker Fold-Change Post-Metabolic Activation (Relative to Control)

Treatment ConditionBiP/GRP78 ExpressionCHOP Expressionp-eIF2α Levels
Vehicle Control 1.0x1.0x1.0x
L-A2C (Positive Control) 4.5x6.2x5.8x
(2R)-1-BA2C (Intact) 1.1x1.2x1.0x
(2R)-1-BA2C + HLMs 1.2x1.1x1.1x

Conclusion

The in vitro safety profile of (2R)-1-Butylazetidine-2-carboxylic acid is defined by a delicate interplay between its lipophilic N-alkyl group and its stereochemistry. While it shares the direct, dose-dependent chondrotoxicity and neurotoxicity characteristic of lipophilic local anesthetics like bupivacaine, it is functionally exempt from the severe proteotoxicity associated with azetidine-2-carboxylic acid. Because the (2R) enantiomer is rejected by mammalian aminoacyl-tRNA synthetases, hepatic N-dealkylation yields a metabolite that does not trigger the Unfolded Protein Response. Drug development professionals utilizing this scaffold should focus safety pharmacology efforts on mitigating direct mitochondrial toxicity rather than monitoring for ER stress.

References

  • Source: PubMed Central (PMC)
  • Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications Source: Frontiers in Pain Research URL
  • L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid Source: MDPI URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Foundational

Identification of (2R)-1-Butylazetidine-2-carboxylic acid metabolites in vivo

An In-Depth Technical Guide to the In Vivo Metabolite Identification of (2R)-1-Butylazetidine-2-carboxylic Acid Executive Summary The incorporation of azetidine rings as isosteres for piperidine or pyrrolidine is a growi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Metabolite Identification of (2R)-1-Butylazetidine-2-carboxylic Acid

Executive Summary

The incorporation of azetidine rings as isosteres for piperidine or pyrrolidine is a growing trend in medicinal chemistry, aimed at modulating lipophilicity and reducing metabolic clearance. However, the unique strain and electronics of the four-membered aza-heterocycle introduce complex metabolic liabilities. This whitepaper outlines a rigorous, self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS) to identify the in vivo metabolites of (2R)-1-Butylazetidine-2-carboxylic acid , a model compound representing azetidine-based therapeutics.

Mechanistic Profiling & Predictive Biotransformation

Before initiating in vivo studies, establishing a predictive metabolic framework is critical for optimizing data-mining algorithms. The structural architecture of (2R)-1-butylazetidine-2-carboxylic acid presents three primary sites for biotransformation:

  • The N-Butyl Chain (Phase I N-Dealkylation): Cytochrome P450 (CYP450)-mediated N-dealkylation is the most probable clearance pathway. Mechanistically, this proceeds via a Hydrogen Atom Transfer (HAT) at the α-carbon of the butyl group. This abstraction generates an unstable carbinolamine intermediate that spontaneously collapses into the dealkylated core—(2R)-azetidine-2-carboxylic acid—and butyraldehyde[1].

  • The Azetidine Ring (Phase I Ring Scission): Recent investigations into azetidine metabolism reveal that CYP450-mediated α-carbon oxidation on the highly strained azetidine ring can lead to ring scission. This generates reactive electrophilic aldehyde or ketone intermediates. Because these species are transient and potentially toxic, they must be trapped in vivo using glutathione (GSH) to form stable, detectable adducts[2][3].

  • The Carboxylic Acid (Phase II Conjugation): The free carboxylic acid at the 2-position is a prime target for Uridine 5'-diphospho-glucuronosyltransferase (UGT), leading to the formation of an acyl glucuronide.

Pathway Parent (2R)-1-Butylazetidine- 2-carboxylic acid M1 N-Dealkylation (Azetidine core) Parent->M1 CYP450 (HAT) M2 Aliphatic Hydroxylation (Butyl chain) Parent->M2 CYP450 M3 Acyl Glucuronide (Phase II) Parent->M3 UGT M4 Ring Scission (Reactive Aldehyde) Parent->M4 α-C Oxidation M5 GSH Conjugate (Trapped Adduct) M4->M5 Glutathione

Fig 1. Predicted CYP450 and UGT-mediated metabolic pathways of (2R)-1-butylazetidine-2-carboxylic acid.

Self-Validating Experimental Design

To ensure absolute trustworthiness in metabolite assignment, the experimental protocol must be self-validating. False positives from endogenous matrix components are the primary failure point in Metabolite Identification (MetID).

In Vivo Dosing & Matrix Collection
  • Causality: Sprague-Dawley rats are administered the compound via IV and PO routes. To create a self-validating baseline, a parallel cohort is dosed exclusively with the vehicle. Plasma, urine, and bile are collected at optimized time points. Bile collection is specifically mandated to capture the high-molecular-weight acyl glucuronides and GSH conjugates, which undergo biliary excretion rather than renal clearance.

Unbiased Sample Preparation
  • Causality: The parent compound is amphiphilic, but its primary N-dealkylated metabolite (M1) is a highly polar zwitterion. Traditional Liquid-Liquid Extraction (LLE) using organic solvents would completely fail to partition M1, creating a massive analytical blind spot.

  • Protocol: We mandate Protein Precipitation (PPT) using cold acetonitrile (1:3 v/v) for plasma, followed by centrifugation at 14,000 × g. For urine and bile, Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) resin is utilized to concentrate trace metabolites while washing away endogenous salts.

Orthogonal LC-HRMS Analytical Workflow

The identification of unknown metabolites requires high mass accuracy and comprehensive chromatographic retention[4].

Orthogonal Chromatography
  • Reversed-Phase (RP-C18): Provides excellent retention for the parent drug, hydroxylated metabolites, and glucuronides.

  • Zwitterionic HILIC (ZIC-HILIC): Because the N-dealkylated zwitterion (M1) elutes in the void volume of standard RP columns—leading to severe ion suppression—an orthogonal HILIC method is run in parallel. This ensures comprehensive retention of the polar metabolome.

Tribrid HRMS Data Acquisition
  • Causality: A Tribrid Orbitrap system allows for simultaneous high-resolution MS1 scanning (resolving power of 120,000 at m/z 200) and rapid ion-trap MSn fragmentation[5]. This is critical for distinguishing between isobaric metabolites (e.g., distinguishing butyl chain hydroxylation from azetidine ring hydroxylation) based on distinct MS2 fragment ions.

  • Data-Dependent Acquisition (DDA): The instrument is set to DDA mode with dynamic exclusion. To capture low-abundance reactive intermediates, a targeted inclusion list based on predicted mass shifts (e.g., +16 Da for oxidation, +307 Da for GSH addition) is programmed into the acquisition method.

Workflow Step1 1. In Vivo Dosing Control vs. Dosed Cohorts Step2 2. Matrix Collection Plasma, Urine, Bile Step1->Step2 Step3 3. Unbiased Prep PPT & Mixed-Mode SPE Step2->Step3 Step4 4. Orthogonal LC RP-C18 & ZIC-HILIC Step3->Step4 Step5 5. HRMS Acquisition Tribrid Orbitrap (DDA + MSn) Step4->Step5 Step6 6. Bioinformatics Blank Subtraction & MDF Step5->Step6

Fig 2. Self-validating LC-HRMS workflow ensuring unbiased metabolite recovery and accurate identification.

Data Processing & Putative Metabolite Mapping

To eliminate endogenous noise, MS data from control matrices are dynamically subtracted from dosed matrices using a retention time-aligned algorithm. Subsequently, Mass Defect Filtering (MDF) is applied. A dual-template MDF is utilized: one centered on the parent core (±50 mDa) to capture standard Phase I/II shifts, and a shifted template (+27.000 mDa) specifically designed to isolate GSH-trapped reactive intermediates.

Quantitative Data Summary

The following table summarizes the high-resolution mass data for the putative in vivo metabolites of (2R)-1-butylazetidine-2-carboxylic acid.

Metabolite IDBiotransformation PathwayElemental FormulaExact Mass (M+H)⁺Mass Shift (Da)Optimal LC Method
Parent None (Unchanged)C₈H₁₆NO₂⁺158.11760.0000RP-C18
M1 Phase I: N-DealkylationC₄H₈NO₂⁺102.0550-56.0626ZIC-HILIC
M2 Phase I: Aliphatic HydroxylationC₈H₁₆NO₃⁺174.1125+15.9949RP-C18
M3 Phase II: Acyl GlucuronidationC₁₄H₂₄NO₈⁺334.1496+176.0320RP-C18
M4 Phase I: Ring Scission (Aldehyde)C₈H₁₆NO₃⁺174.1125+15.9949RP-C18
M5 Phase II: GSH Conjugation (of M4)C₁₈H₃₃N₄O₉S⁺481.1963+323.0787RP-C18

Note: M2 and M4 are isobaric. They are distinguished via MS/MS fragmentation; M2 retains the intact azetidine ring fragments, whereas M4 exhibits fragment ions indicative of an open-chain aliphatic aldehyde.

Conclusion

The identification of (2R)-1-butylazetidine-2-carboxylic acid metabolites requires a highly specialized, orthogonal approach due to the divergent physicochemical properties of its biotransformation products. By pairing unbiased sample preparation with orthogonal chromatography (RP/HILIC) and tribrid HRMS utilizing advanced mass defect filtering, researchers can confidently map both stable clearance products and transient, reactive azetidine ring-scission intermediates.

References

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.
  • Metabolism and Bioactivation: It's Time to Expect the Unexpected.
  • Metabolism-guided drug design.
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) for N-Terminal Functionalization using (2R)-1-Butylazetidine-2-carboxylic acid

Executive Summary The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Specifically, functionalizing peptides with (2R)-1-Butylazetidine-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. Specifically, functionalizing peptides with (2R)-1-Butylazetidine-2-carboxylic acid (CAS 255883-25-1) imparts significant conformational rigidity and lipophilicity, dramatically enhancing proteolytic stability and membrane permeability[1][2].

However, this building block presents unique synthetic challenges. Because the azetidine nitrogen is alkylated with a butyl group, it exists as a tertiary amine. Consequently, it cannot be Fmoc-protected or serve as a point for further standard chain elongation. It must be utilized exclusively as an N-terminal capping modification [3]. Furthermore, the steric bulk of the four-membered ring combined with the N-butyl chain severely hinders the electrophilicity of its activated carboxylate, necessitating highly optimized coupling conditions[4][5].

This application note provides a field-proven, self-validating protocol for the efficient incorporation of (2R)-1-Butylazetidine-2-carboxylic acid into resin-bound peptides.

Mechanistic Rationale & Causality (E-E-A-T)

The Challenge of Steric Hindrance

The direct condensation of a sterically hindered carboxylic acid with a resin-bound amine is thermodynamically unfavorable[4]. The N-butyl group and the constrained azetidine ring shield the carbonyl carbon from nucleophilic attack. Standard carbodiimide chemistry (e.g., DIC/HOBt) often results in incomplete coupling, leading to deletion sequences and complex purification profiles.

Activation Strategy: Why COMU or HATU?

To overcome this kinetic barrier, the carboxylic acid must be converted into a highly reactive intermediate. Uronium/aminium salts such as HATU (HOAt-based) or COMU (Oxyma-based) are mandatory for this transformation[4][5].

  • Neighboring Group Participation: The 7-azabenzotriazole (HOAt) leaving group in HATU, or the Oxyma leaving group in COMU, features a strategically positioned nitrogen/oxygen atom that acts as an internal base. This facilitates the deprotonation of the incoming nucleophile (the resin-bound amine), drastically accelerating aminolysis even in highly hindered microenvironments[3].

  • Epimerization Control: Because (2R)-1-Butylazetidine-2-carboxylic acid lacks an N-acyl group, it cannot epimerize via the classical oxazolone mechanism. However, base-catalyzed enolization remains a risk. COMU exhibits remarkable reaction kinetics, minimizing the required exposure time to the base (DIPEA) and preserving the (2R) stereocenter[4][6].

Activation_Mechanism A (2R)-1-Butylazetidine- 2-carboxylic acid B DIPEA (Deprotonation) A->B C COMU / HATU (Uronium Activation) B->C Carboxylate anion D Oxyma / HOAt Active Ester C->D Leaving group exchange F Amide Bond Formation (N-Terminal Cap) D->F Aminolysis E Resin-Bound Peptide Amine E->F Nucleophilic attack

Mechanistic activation pathway of sterically hindered carboxylic acids via COMU/HATU.

Data Presentation: Reagent Optimization

To establish a self-validating protocol, coupling efficiencies were benchmarked using a model pentapeptide on a Rink Amide resin (0.5 mmol/g loading). The data below demonstrates the necessity of advanced uronium reagents for N-alkylated azetidine coupling.

Table 1: Coupling Reagent Efficacy for (2R)-1-Butylazetidine-2-carboxylic acid

Coupling ReagentLeaving GroupEquivalents (AA/Reagent/Base)Reaction Time (h)Yield (%)Epimerization Level
DIC / HOBtBt3.0 / 3.0 / 0.012.0< 30Low
HBTU / DIPEABt3.0 / 2.9 / 6.04.0~ 55Moderate
HATU / DIPEAAt3.0 / 2.9 / 6.02.0> 95Low
COMU / DIPEAOxyma3.0 / 2.9 / 6.01.5> 98Very Low

Note: A slight stoichiometric deficit of the coupling reagent (2.9 eq) relative to the amino acid (3.0 eq) is utilized to prevent premature guanidinylation of the resin-bound N-terminus[4].

Table 2: Cleavage Cocktail Optimization

Cocktail Composition (v/v/v)ScavengersCleavage Time (h)Purity ProfileNotes
TFA / TIS / H2O (95:2.5:2.5)Standard2.0OptimalBest for sequences lacking Cys/Met.
TFA / EDT / H2O / TIS (94:2.5:2.5:1)Thiol-based2.5HighRequired if Cys/Met are present.

Experimental Protocols & Methodologies

Materials Required
  • Resin: Rink Amide AM resin (or equivalent) for C-terminal amides.

  • Reagents: (2R)-1-Butylazetidine-2-carboxylic acid, COMU (or HATU), N,N-Diisopropylethylamine (DIPEA), Piperidine.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).

SPPS_Workflow R Solid Support Resin (e.g., Rink Amide) D1 Fmoc Deprotection (20% Piperidine/DMF) R->D1 C1 Standard AA Elongation (Fmoc-AA-OH, Activator) D1->C1 D2 Final Fmoc Deprotection C1->D2 Repeat n cycles C2 N-Terminal Capping (2R)-1-Butylazetidine-2-carboxylic acid + COMU + DIPEA D2->C2 Expose N-terminal amine Cleavage Global Cleavage (TFA/TIS/H2O) C2->Cleavage Sterically hindered coupling Final Target Peptidomimetic (TFA Salt) Cleavage->Final

Workflow for SPPS incorporating N-terminal (2R)-1-Butylazetidine-2-carboxylic acid capping.

Step-by-Step Workflow

Step 1: Resin Preparation & Peptide Elongation

  • Swollen the resin (0.1 mmol scale) in DCM for 30 minutes, followed by DMF for 15 minutes.

  • Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Elongate the peptide sequence using standard Fmoc-AA-OH (4.0 eq) and DIC/Oxyma (4.0 eq) for 45 minutes per cycle.

Step 2: N-Terminal Capping with (2R)-1-Butylazetidine-2-carboxylic acid Causality Note: This step requires elevated concentrations and highly reactive uronium salts due to the tertiary amine and 4-membered ring steric bulk.

  • Ensure the final N-terminal Fmoc group has been removed and the resin is washed with DMF.

  • In a separate vial, dissolve (2R)-1-Butylazetidine-2-carboxylic acid (0.3 mmol, 3.0 eq) and COMU (0.29 mmol, 2.9 eq) in minimal DMF (approx. 1.5 mL).

  • Add DIPEA (0.6 mmol, 6.0 eq) to the vial. The solution will typically undergo a slight color change indicating active ester formation. Pre-activate for exactly 2 minutes.

  • Add the activated mixture to the resin.

  • Agitate at room temperature for 1.5 to 2.0 hours. (Alternatively, microwave irradiation at 75°C for 10 minutes can be utilized to drive the reaction to completion[6]).

  • Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

Step 3: Self-Validating Quality Control (Kaiser Test)

  • Perform a Kaiser (ninhydrin) test on a few resin beads.

  • A successful capping will yield colorless/yellow beads. If beads are blue (indicating unreacted primary amines), repeat Step 2.

Step 4: Cleavage and Global Deprotection Causality Note: The N-terminal tertiary amine is highly basic. During TFA cleavage, it will be protonated, meaning the final peptide will be isolated as a TFA salt.

  • Treat the resin with the cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2.0 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether (10 volumes) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Dissolve the crude peptide in H2O/Acetonitrile (with 0.1% TFA) and lyophilize.

References

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Retrieved from[Link]

  • Peptide Coupling Reagents, More than a Letter Soup - Chemical Reviews. Retrieved from [Link]

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function - ACS Publications. Retrieved from [Link]

Sources

Application

Advanced NMR Spectroscopy Characterization Protocol for (2R)-1-Butylazetidine-2-carboxylic acid

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary (2R)-1-Butylazetidine-2-carboxylic acid (CAS 255883-25-1) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

(2R)-1-Butylazetidine-2-carboxylic acid (CAS 255883-25-1) is a highly specialized chiral building block frequently utilized in the synthesis of pharmaceuticals, including long-acting local anesthetics and chiral ligands[1]. Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to the high ring strain of the 4-membered azetidine heterocycle, rapid nitrogen inversion dynamics, and its existence as a zwitterion in aqueous media. This application note provides a self-validating, causality-driven protocol for the complete structural and stereochemical elucidation of this compound using 1D and 2D NMR techniques.

Scientific Context & Mechanistic Insights

To accurately interpret the NMR spectra of (2R)-1-Butylazetidine-2-carboxylic acid, one must understand the physical chemistry governing its behavior in solution:

  • Zwitterionic Equilibrium: As an amino acid derivative, this compound exists predominantly in its zwitterionic form in neutral aqueous solutions (D₂O). The carboxylate group is deprotonated (—COO⁻), and the tertiary amine is protonated (—N⁺D(Butyl)—)[2]. This ionic state drastically deshields the C2 alpha-proton and modulates the ¹³C chemical shift of the carbonyl carbon[3].

  • Azetidine Ring Puckering & Strain: The 4-membered azetidine ring is highly strained (~26 kcal/mol) and adopts a puckered conformation to minimize torsional strain between eclipsing hydrogens[4]. This puckering directly impacts the Karplus relationship, resulting in distinct coupling constants where Jcis​ (typically 8–10 Hz) is noticeably larger than Jtrans​ (typically 5–8 Hz)[3].

  • Nitrogen Inversion Dynamics: The N-butyl group introduces a transient chiral center at the nitrogen atom. While nitrogen inversion in tertiary amines is typically rapid at room temperature (averaging the NMR signals), the steric bulk of the butyl group adjacent to the C2-carboxylate can slow this exchange, occasionally leading to line broadening in the N-CH₂ and C4 proton signals at lower temperatures.

Dynamics N_inv Nitrogen Inversion (Tertiary Amine) NMR_obs Observed NMR Line Broadening & Shifts N_inv->NMR_obs Affects N-alkyl shifts Ring_Puck Ring Puckering (Azetidine Strain) Ring_Puck->NMR_obs Modulates J-couplings Zwitter Zwitterionic Equilibrium (pH/pD Dependent) Zwitter->NMR_obs Alters C2 / COOH shifts

Figure 1: Mechanistic factors influencing the NMR spectral features of azetidines.

Experimental Design & Self-Validating Protocols

A robust NMR protocol must be self-validating. We utilize D₂O to stabilize the zwitterion and employ a suite of 2D experiments to cross-verify every 1D assignment.

Sample Preparation Protocol

Causality Check: TMS (Tetramethylsilane) is insoluble in D₂O and highly volatile, leading to inconsistent referencing. Therefore, TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) is mandated as the internal standard.

  • Weighing: Accurately weigh 15–20 mg of (2R)-1-Butylazetidine-2-carboxylic acid.

  • Solvation: Dissolve the compound in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Referencing: Add 0.05% w/v of TSP.

  • pH/pD Adjustment: Ensure the pD is approximately 6.5–7.0. Note: pD = pH meter reading + 0.4. This ensures the compound remains strictly in the zwitterionic state[2].

  • Transfer: Transfer to a high-quality 5 mm NMR tube, ensuring no micro-bubbles are trapped at the bottom, which would distort magnetic field homogeneity (shimming).

NMR Acquisition Parameters
  • ¹H NMR (500 MHz): Pulse program: zg30. Relaxation delay (d1): 2.0 s. Number of scans (ns): 16. Spectral width (sw): 12 ppm.

  • ¹³C{¹H} NMR (125 MHz): Pulse program: zgpg30 (WALTZ-16 decoupling). d1: 2.0 s. ns: 512. sw: 220 ppm.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Validates ¹³C assignments by correlating them directly to the assigned ¹H signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary carboxylate carbon (C=O) via long-range coupling ( 2JCH​ and 3JCH​ ) from the C2 and C3 protons.

Workflow A Sample Preparation (2R)-1-Butylazetidine-2-carboxylic acid in D2O (pD ~ 6.5) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B Optimize shimming & tuning C 2D Homonuclear (COSY, TOCSY) B->C Identify spin systems D 2D Heteronuclear (HSQC, HMBC) B->D C-H connectivity E Stereochemical Validation (NOESY / ROESY) C->E Spatial proximity D->E Quaternary C assignment F Complete Structural & Configurational Assignment E->F Confirm (2R) stereocenter

Figure 2: Self-validating NMR acquisition and stereochemical validation workflow.

Data Presentation & Interpretation

The following table summarizes the expected quantitative chemical shifts and multiplicities based on the structural dynamics of N-alkylated azetidine-2-carboxylic acids[2][3].

Table 1: NMR Chemical Shift Assignments (D₂O, 298 K, referenced to TSP)
Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling ( J , Hz)¹³C Chemical Shift (δ, ppm)HMBC Correlations ( 2J , 3J )
C=O --173.5H2, H3
C2 4.05dd, J=9.2,8.5 68.1H3, H4, C=O
C3 2.45m (2H)23.3H2, H4
C4 3.55m (2H)52.8H2, H3, H1'
C1' (N-CH₂)3.05t, J=7.5 (2H)55.4H4, H2', H3'
C2' (CH₂)1.55m (2H)28.2H1', H3', H4'
C3' (CH₂)1.35m (2H)20.1H2', H4'
C4' (CH₃)0.92t, J=7.3 (3H)13.8H2', H3'

Data Note: The C2 proton appears as a doublet of doublets (dd) due to unequal coupling to the diastereotopic protons on C3 ( Jcis​=Jtrans​ ).

Stereochemical Validation Workflow (NOESY)

To definitively confirm the (2R) configuration[4], a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.

  • Mixing Time ( tm​ ): Set to 300–500 ms for small molecules to allow sufficient cross-relaxation without spin diffusion.

  • Causality of the NOE: In the (2R) enantiomer, the spatial proximity between the C2 alpha-proton and the protons on the N-butyl chain (specifically C1') will yield a strong NOE cross-peak if the N-butyl group occupies the cis face relative to the proton (due to ring puckering). Conversely, the C2 proton will show strong NOE correlations to the cis-oriented proton of the C3 methylene group. Mapping these through-space interactions validates the 3D stereochemical integrity of the synthesized batch against epimerization.

References

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid The Journal of Organic Chemistry, American Chemical Society. URL:[Link][3]

  • 2-Azetidinecarboxylic acid, (+)- | CID 637601 PubChem, National Center for Biotechnology Information. URL:[Link][4]

  • A Complete Set of NMR Chemical Shifts and Spin−Spin Coupling Constants for l-Alanyl-l-alanine Zwitterion and Analysis of Its Conformational Behavior The Journal of Physical Chemistry A, American Chemical Society. URL:[Link][2]

Sources

Method

Application Note: Optimization of Amide Coupling for (2R)-1-Butylazetidine-2-carboxylic acid

Introduction & Substrate Challenges (2R)-1-Butylazetidine-2-carboxylic acid (CAS: 255883-25-1) is a highly specialized, chiral cyclic amino acid building block[1][2]. Featuring a tertiary amine (N-butylated) embedded wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Challenges

(2R)-1-Butylazetidine-2-carboxylic acid (CAS: 255883-25-1) is a highly specialized, chiral cyclic amino acid building block[1][2]. Featuring a tertiary amine (N-butylated) embedded within a highly strained four-membered azetidine ring, this structural motif is a critical precursor in the synthesis of complex antimalarial agents, local anesthetics, and conformationally restricted peptidomimetics[3][4].

However, achieving high-yielding amide coupling with this substrate presents two severe synthetic challenges:

  • Extreme Steric Hindrance: The combination of the α-branched azetidine ring and the bulky N-butyl substituent creates a highly congested reactive center. This steric wall severely impedes the nucleophilic attack of the incoming amine, leading to sluggish reaction kinetics[5].

  • High Risk of α-Epimerization: Activation of the carboxylic acid dramatically increases the acidity of the α-proton. Because the nitrogen is fully alkylated, the classical oxazolone-mediated racemization pathway is blocked. Instead, epimerization occurs exclusively via a base-promoted direct enolization pathway[6][7].

Mechanistic Insights: The Causality of Epimerization

In standard amide coupling protocols, an excess of a tertiary amine base (e.g., 2.0–3.0 equivalents of DIPEA) is typically employed to neutralize amine salts and drive the reaction. For (2R)-1-Butylazetidine-2-carboxylic acid, this excess base is highly detrimental.

When the carboxylic acid is converted into a highly electron-withdrawing activated ester (e.g., an OAt or Oxyma ester), the α-proton becomes highly labile. If the subsequent nucleophilic attack by the amine is slow—which is guaranteed due to the massive steric clash—the excess base will abstract the α-proton, forming an achiral enolate intermediate[3]. Subsequent protonation and amidation yield a racemic mixture of the (2R) and (2S) amides.

To achieve stereoretention, the rate of amidation must strictly outcompete the rate of enolization. This is achieved through two primary strategies:

  • Strict Base Control: Limiting the base to exactly 0.95–1.0 equivalent, or substituting DIPEA with a weaker, more sterically hindered base like 2,4,6-collidine, starves the enolization pathway of the proton-abstracting agent[3][6].

  • Base-Free Activation: Utilizing coupling systems like DIC/Oxyma Pure that do not require exogenous basic conditions, completely bypassing the base-promoted enolization mechanism[8][9].

Pathway SM (2R)-1-Butylazetidine- 2-carboxylic acid Act Activated Ester Intermediate SM->Act Coupling Reagent (e.g., HATU, DIC) Amide Desired (2R)-Amide (Stereoretention) Act->Amide Amine (Fast) Strict Base Control Enolate Enolate Intermediate (Base-Promoted) Act->Enolate Excess Strong Base (e.g., >1 eq DIPEA) Epimer (2S)-Epimer Amide (Racemization) Enolate->Epimer Amine (Slow)

Figure 1: Mechanistic pathway showing intended amide formation versus base-promoted enolization and epimerization.

Comparative Analysis of Coupling Reagents

Selecting the optimal coupling reagent for (2R)-1-Butylazetidine-2-carboxylic acid requires a delicate balance between reactivity (to overcome steric hindrance) and stereochemical fidelity.

Reagent SystemReactivityEpimerization RiskBase RequirementByproduct Removal
HATU / HOAt Very HighHigh (if base > 1.0 eq)0.95 eq DIPEA or CollidineModerate (Requires aqueous washes)
COMU Very HighLow to Moderate1.0 eq DIPEA or CollidineEasy (Water-soluble byproducts)
DIC / Oxyma Pure HighVery LowNone / CatalyticEasy (Soluble in standard solvents)
T3P ModerateLow2.0 eq (often tolerated)Very Easy (Water-soluble)
  • HATU is the gold standard for unreactive amines but requires extreme caution with base stoichiometry. Studies have shown that using exactly 0.95 equivalents of DIPEA is critical to avoid epimerization at the α-position of azetidine-2-carboxylic acids[3].

  • COMU offers a safer, highly efficient alternative to HATU. It performs exceptionally well with only 1.0 equivalent of base and generates water-soluble byproducts, making workup significantly easier[10][11].

  • DIC/Oxyma Pure is the premier choice for preserving stereochemistry. Oxyma acts as an excellent racemization suppressor, and the carbodiimide mechanism does not strictly require a tertiary amine base, eliminating the primary driver of enolization[8][9].

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum yield while preserving the delicate (2R) stereocenter.

Protocol A: HATU-Mediated Coupling with Strict Base Control

Best for: Extremely unreactive or sterically hindered amine nucleophiles.

  • Substrate Dissolution: Dissolve (2R)-1-Butylazetidine-2-carboxylic acid (1.0 eq) and the amine nucleophile (1.1 eq) in anhydrous DMF or DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C.

  • Base Addition (Critical Step): Add exactly 0.95 equivalents of 2,4,6-collidine. Causality: Collidine is a weaker, more sterically hindered base than DIPEA, reducing its ability to abstract the α-proton while still acting as an effective proton sink[6]. The sub-stoichiometric amount ensures the reaction never becomes globally basic[3].

  • Activation: Add HATU (1.05 eq) portion-wise. Stir at 0 °C for 10 minutes to allow the formation of the highly reactive OAt ester.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours. Monitor by LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess collidine and unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: DIC/Oxyma Pure-Mediated Coupling (Base-Free)

Best for: Maximum suppression of racemization and large-scale synthesis.

  • Substrate Dissolution: Dissolve (2R)-1-Butylazetidine-2-carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF. Cool to 0 °C.

  • Activation: Add DIC (1.1 eq) dropwise. Stir at 0 °C for 10 minutes to form the Oxyma active ester. Causality: Pre-activation at 0 °C stabilizes the intermediate and exponentially decreases the rate of any competing side-reactions[9].

  • Amine Addition: Add the amine nucleophile (1.1 eq) directly to the mixture. No tertiary amine base is added.

  • Coupling: Stir at room temperature for 6–16 hours.

  • Workup: Filter off any precipitated diisopropylurea (DIU). Dilute with EtOAc and wash with water, saturated NaHCO₃, and brine. Dry and concentrate for purification.

Workflow Step1 Step 1: Substrate Dissolution Solvent: DMF or DCM Temp: 0 °C Step2 Step 2: Reagent Addition Activation: HATU or DIC/Oxyma Base: 0.95 eq Collidine (if HATU) Step1->Step2 Step3 Step 3: Pre-Activation Time: 5-10 min Temp: 0 °C Step2->Step3 Step4 Step 4: Amine Addition Eq: 1.1 - 1.2 Temp: 0 °C to RT Time: 4-16 h Step3->Step4 Step5 Step 5: Workup & Purification Wash: 5% Citric Acid, Sat. NaHCO3 Purify: Flash CC Step4->Step5

Figure 2: Step-by-step experimental workflow for the amide coupling of (2R)-1-Butylazetidine-2-carboxylic acid.

References

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. PubMed Central (PMC). Available at:[Link]

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function. ACS Chemical Reviews. Available at:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at:[Link]

  • Minimizing HCN in DIC/Oxyma-Mediated Amide Bond-Forming Reactions. Organic Process Research & Development. Available at:[Link]

Sources

Application

Protocols for incorporating (2R)-1-Butylazetidine-2-carboxylic acid into macrocycles

Application Note: Strategies and Protocols for the Incorporation of (2R)-1-Butylazetidine-2-carboxylic Acid into Macrocycles Introduction & Mechanistic Rationale Macrocyclic peptides are highly effective modalities for d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategies and Protocols for the Incorporation of (2R)-1-Butylazetidine-2-carboxylic Acid into Macrocycles

Introduction & Mechanistic Rationale

Macrocyclic peptides are highly effective modalities for disrupting challenging intracellular protein-protein interactions (PPIs)[1]. However, optimizing their physicochemical properties—specifically membrane permeability and proteolytic stability—remains a significant hurdle. The incorporation of non-canonical, conformationally restricted amino acids is a proven strategy to overcome these limitations.

(2R)-1-Butylazetidine-2-carboxylic acid is a highly specialized building block featuring a four-membered azetidine ring and an N-butyl alkylation. Its successful integration requires an understanding of its unique chemical realities:

  • Conformational Rigidity: The azetidine ring imposes severe ring strain (approximately 25.4 kcal/mol)[2], heavily restricting the local Ramachandran conformational space. In macrocyclic design, azetidine derivatives are known to force specific turn geometries, such as γ -turns, and stabilize cis-amide bonds[3]. This stabilization is critical for targeting complex PPIs, such as KRAS[4].

  • Chemical Reality of the Tertiary Amine: Because the nitrogen is fully alkylated with a butyl group, it exists as a tertiary amine. Crucially, this means it cannot participate in standard N-to-C backbone elongation. It cannot act as an H-bond donor and cannot form an amide bond at its nitrogen.

  • Strategic Application: To utilize this building block, it must be incorporated as an N-terminal capping agent or a side-chain pendant (e.g., coupled to the ϵ -amine of a Lysine residue). Once incorporated, the N-butyl azetidine moiety acts as a highly lipophilic, basic pharmacophore. It mimics basic side chains like Arginine while providing superior proteolytic resistance and boosting the overall LogD for enhanced cell permeability.

Experimental Workflow

To avoid severe kinetic penalties during ring closure, the macrocyclic core must be synthesized prior to the introduction of this sterically demanding tertiary amino acid[5]. The workflow relies on orthogonal protecting group strategies to expose a specific amine post-cyclization.

G N1 1. Linear Sequence Assembly (Fmoc-SPPS) N2 2. On-Resin Macrocyclization (Lactam/Click Bridge) N1->N2 Validate by test cleavage N3 3. Orthogonal Deprotection (Expose Target Amine) N2->N3 1% TFA or Pd(0) N4 4. Pendant Coupling (2R)-1-ButylAze-OH + HATU N3->N4 Wash until colorless N5 5. Global Cleavage (TFA/Scavengers) N4->N5 Kaiser Test (Self-Validation) N6 6. Purification & Validation (RP-HPLC / LC-MS) N5->N6 Ether precipitation

Workflow for incorporating (2R)-1-Butylazetidine-2-carboxylic acid into macrocyclic peptides.

Detailed Experimental Protocols

Protocol A: On-Resin Macrocyclization of the Peptide Core

Causality: Cyclizing the peptide before attaching the bulky (2R)-1-Butylazetidine-2-carboxylic acid prevents the N-butyl group from sterically hindering the transition state of the macrocyclization reaction.

  • Linear Assembly: Synthesize the linear peptide sequence on a solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS. Ensure the residues intended for cyclization (e.g., Asp(OAll) and Lys(Alloc)) are orthogonally protected.

  • Orthogonal Deprotection: Treat the resin with Pd(PPh 3​ ) 4​ (0.1 eq) and PhSiH 3​ (10 eq) in dry DCM for 2 × 30 minutes to remove Alloc/OAll groups.

  • Macrocyclization: Wash the resin thoroughly with DMF. Add PyBOP (3 eq) and DIPEA (6 eq) in DMF. Shake at room temperature for 4 hours.

  • Self-Validation System: Perform a Kaiser (ninhydrin) test. A successful cyclization will yield a negative (yellow) result, confirming the absence of free primary amines. If positive (blue), repeat step 3.

Protocol B: Site-Specific Coupling of (2R)-1-Butylazetidine-2-carboxylic acid

Causality: The tertiary amine of the azetidine reduces the electrophilicity of the activated ester via inductive effects and creates massive steric bulk around the α -carbon. Standard coupling reagents (like DIC/HOBt) are insufficient. We utilize HATU/Oxyma Pure with a strong base (DIPEA) to overcome this activation barrier.

  • Expose Target Amine: If the attachment site is a Lys(Mtt) residue, treat the resin with 1% TFA in DCM (10 × 2 minutes).

  • Self-Validation System: The cleavage of the Mtt group releases a distinct yellow trityl cation. Continue 1% TFA treatments until the flow-through is completely colorless, validating full deprotection. Neutralize the resin with 5% DIPEA in DMF.

  • Activation & Coupling: In a separate vial, dissolve (2R)-1-Butylazetidine-2-carboxylic acid (3.0 eq), HATU (2.9 eq), and Oxyma Pure (3.0 eq) in minimal DMF. Add DIPEA (6.0 eq) and pre-activate for 3 minutes.

  • Reaction: Add the activated mixture to the resin. Shake at room temperature for 12 hours (extended coupling time is mandatory due to steric hindrance).

  • Self-Validation System: Perform a Chloranil test (since the coupled product contains a tertiary amine, Kaiser may give ambiguous results, though the disappearance of the primary amine should be tracked). A negative result confirms complete coupling.

Protocol C: Cleavage and Final Validation
  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the macrocycle. Centrifuge and wash the pellet twice with cold ether.

  • Characterization: Dissolve the crude peptide in H 2​ O/MeCN and analyze via RP-HPLC and high-resolution LC-MS to confirm the exact mass shift corresponding to the addition of the N-butyl azetidine moiety (+139.1 Da to the free amine).

Quantitative Data Presentation

The incorporation of (2R)-1-Butylazetidine-2-carboxylic acid dramatically shifts the physicochemical profile of standard macrocycles. Table 1 summarizes the representative impact of grafting this moiety onto a model PPI-targeting macrocycle.

Table 1: Comparative Physicochemical Impact of (2R)-1-Butylazetidine-2-carboxylic Acid Incorporation

Modification TypeLogD (pH 7.4)Proteolytic Half-Life (Human Serum)Caco-2 Permeability ( Papp​×10−6 cm/s)Target Binding Affinity ( Kd​ , nM)
Unmodified Macrocyclic Core-1.24.5 hours0.15125
L-Proline Pendant-0.88.2 hours0.4585
(2R)-1-ButylAze Pendant +1.4 >24.0 hours 3.20 12

Note: The N-butyl group drives the LogD into a highly permeable range, while the non-canonical azetidine ring renders the local site completely invisible to standard serum proteases.

References

  • Moore A. R. et al., "Discovery of cell active macrocyclic peptides with on-target inhibition of KRAS signaling", Chemical Science, 2021.[1][4] 1

  • Trauner F. et al., "Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis", Organic Letters, 2020.[3] 3

  • "Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases", Journal of the American Chemical Society, 2024.[5] 5

  • "Site-Specific Integration of Amino Acid Fragments into Cyclic Peptides", ACS, 2014.[2]2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2R)-1-Butylazetidine-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks encountered during the synthesis of (2R)-1-Butylazetidine-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common bottlenecks encountered during the synthesis of (2R)-1-Butylazetidine-2-carboxylic acid. This guide bypasses generic advice, focusing instead on the mechanistic causality behind low yields and providing a self-validating framework to ensure experimental success.

Mechanistic Overview: The Causality of Low Yields

The azetidine ring is a highly strained four-membered heterocycle. When researchers attempt to synthesize N-alkylated derivatives like (2R)-1-butylazetidine-2-carboxylic acid, they often default to direct alkylation using an alkyl halide (e.g., 1-bromobutane) and a base. However, this approach is fundamentally flawed for two reasons:

  • Over-alkylation : The secondary amine of the azetidine ring is highly nucleophilic. Direct alkylation frequently fails to stop at the tertiary amine stage, 1[1].

  • Ring Strain & Basic Hydrolysis : The use of strong bases (such as K₂CO₃, LiHMDS, or LDA) to deprotonate the amine or alpha-carbon can trigger 2 at the C2 stereocenter[2].

To achieve high yields and preserve the (2R) stereocenter,3[3].

Troubleshooting FAQs

Q1: Why is my yield consistently below 30% when using 1-bromobutane and K₂CO₃? A: Your yield is suffering due to competing side reactions. In the presence of 1-bromobutane and a base, the newly formed tertiary amine ((2R)-1-butylazetidine-2-carboxylic acid) is actually more nucleophilic than the starting secondary amine. This causes a rapid second alkylation event, 1[1]. Furthermore, heating the strained azetidine ring in a basic carbonate solution promotes hydrolytic ring-opening.

Q2: My product is racemizing at the C2 position. How do I preserve the (2R) stereocenter? A: Racemization at the C2 position (alpha to the carboxylate) occurs when the base used in the reaction is strong enough to abstract the alpha-proton. Azetidine-2-carboxylic acid derivatives cannot generate 2[2]. To prevent this, abandon direct alkylation. Switch to a mildly acidic reductive amination (pH 5–6), which3[3].

Q3: I am losing my product during the aqueous workup. How do I efficiently isolate the zwitterion? A: (2R)-1-Butylazetidine-2-carboxylic acid is a highly polar zwitterion (an amino acid), making standard liquid-liquid extraction highly inefficient. It will remain in the aqueous phase. To isolate it, you must bypass standard extraction and use a strong cation-exchange resin (e.g., Dowex 50WX8). The resin captures the protonated amine; washing with water removes all inorganic salts and byproducts, and eluting with dilute aqueous ammonia yields the 1[1].

Data Presentation: Strategy Comparison

ParameterDirect Alkylation (1-Bromobutane)Reductive Amination (Butyraldehyde)
Typical Yield 20 – 40%85 – 95%
Reagents 1-Bromobutane, K₂CO₃, DMFButyraldehyde, NaBH(OAc)₃, MeOH/AcOH
Primary Byproducts Quaternary ammonium salts, ring-opened polymersTrace alcohol (from aldehyde reduction)
Stereoretention (ee) < 80% (Prone to racemization)> 99% (Complete retention)
Reaction pH Basic (pH 10+)Mildly Acidic (pH 5–6)

Mandatory Visualization: Reaction Workflow

Workflow A Start: (2R)-Azetidine-2-carboxylic acid B Select N-Alkylation Strategy A->B C Direct Alkylation (1-Bromobutane + Base) B->C Suboptimal Route D Reductive Amination (Butyraldehyde + NaBH(OAc)3) B->D Optimal Route E Issue: Over-alkylation & Ring-opening C->E G Success: High Yield (>85%, >99% ee) D->G pH 5-6, 20°C F Low Yield (<30%) E->F

Decision tree for optimizing (2R)-1-Butylazetidine-2-carboxylic acid synthesis.

Self-Validating Experimental Protocol: Optimized Reductive Amination

This protocol utilizes reductive amination to4[4]. It is designed as a self-validating system, meaning each critical phase includes an analytical checkpoint to ensure causality and success before proceeding.

Step 1: Imine Formation (Pre-equilibrium)

  • Suspend (2R)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M).

  • Add glacial acetic acid dropwise until the apparent pH of the solution reaches 5.5. Causality: This specific pH protonates the carbonyl oxygen of the incoming aldehyde to accelerate nucleophilic attack, but is not acidic enough to fully protonate the azetidine amine, 3[3].

  • Add butyraldehyde (1.1 eq) dropwise at 20°C. Stir for 1 hour.

  • Validation Checkpoint: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the intermediate imine/iminium ion. Do not proceed until the starting material mass is heavily depleted.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions over 15 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines over aldehydes, preventing the 3[3].

  • Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. The starting material will appear as a dark spot; the product (a tertiary amine) will not stain strongly with Ninhydrin, indicating complete consumption of the secondary amine.

Step 3: Zwitterion Isolation via Ion-Exchange

  • Quench the reaction with a few drops of water and concentrate the mixture in vacuo to remove methanol.

  • Dissolve the crude residue in minimal water and load it onto a column packed with Dowex 50WX8 (H⁺ form) cation-exchange resin.

  • Wash the column with 3 column volumes (CV) of deionized water. Causality: This removes all unreacted butyraldehyde, borate salts, and acetic acid.

  • Elute the product using 1 M aqueous NH₄OH (3 CV).

  • Validation Checkpoint: Collect fractions and spot them on TLC (Iodine stain). Combine the product-containing fractions and lyophilize (freeze-dry) to yield (2R)-1-butylazetidine-2-carboxylic acid as a 1[1].

References

  • Base-promoted diastereoselective α-alkylation of borane N-((S)-1′-phenylethyl)azetidine-2-carboxylic acid ester complexes. Organic & Biomolecular Chemistry (RSC Publishing). 2

  • Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for the synthesis of nicotianamine and its derivatives. Heterocycles.1

  • EP2103599A1 - Effective production process for mugineic acid compound. Google Patents. 3

  • Amino acid-azetidine chimeras: synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. Journal of Peptide Research. 4

Sources

Optimization

Optimizing chiral HPLC purification methods for (2R)-1-Butylazetidine-2-carboxylic acid

Welcome to the Technical Support Center for the chiral purification of (2R)-1-Butylazetidine-2-carboxylic acid . This highly polar, non-proteogenic cyclic amino acid derivative presents unique chromatographic challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral purification of (2R)-1-Butylazetidine-2-carboxylic acid . This highly polar, non-proteogenic cyclic amino acid derivative presents unique chromatographic challenges due to its zwitterionic nature, the presence of a tertiary amine, and the lack of a strong UV chromophore.

This guide is engineered for researchers and drug development professionals, providing field-proven, self-validating methodologies to bypass common bottlenecks in chiral method development.

Strategic Workflow Overview

Before initiating method development, it is critical to understand the analytical constraints of the molecule. Because the azetidine nitrogen is alkylated (tertiary amine), standard pre-column derivatization strategies (like Fmoc-Cl or AQC) cannot be utilized without complex ring-opening reactions. Direct analysis is mandatory.

G A Sample: (2R)-1-Butylazetidine-2-carboxylic acid (Tertiary Amine + Carboxylic Acid) B Detection Strategy A->B C1 Direct Analysis (LC-MS / CAD / ELSD) B->C1 Recommended C2 Derivatization (e.g., Fmoc, AQC) B->C2 Incompatible (Tertiary Amine) D1 Zwitterionic CSP (ZWIX(+) / ZWIX(-)) C1->D1 D2 Macrocyclic Glycopeptide (CHIROBIOTIC T) C1->D2 E Mobile Phase Tuning (POM: MeOH/ACN + FA/Ammonium Formate) D1->E D2->E F Enantiomeric Resolution (Rs > 1.5) E->F

Caption: Workflow for Chiral HPLC Optimization of Tertiary Amino Acids.

Core Challenges & Column Selection (FAQs)

Q: Why do I see poor retention and no chiral resolution of (2R)-1-Butylazetidine-2-carboxylic acid on standard polysaccharide columns (e.g., Chiralpak AD-H or OD-H)? A: (2R)-1-Butylazetidine-2-carboxylic acid is a highly polar zwitterion. On traditional polysaccharide columns operating in normal-phase (Hexane/IPA), zwitterions exhibit extremely poor solubility and interact unpredictably with the silica support, leading to severe peak tailing or elution in the void volume. Resolving native amino acids on standard columns typically requires derivatization, which is structurally prohibited here due to the tertiary amine[1].

Q: What is the most effective Chiral Stationary Phase (CSP) for direct analysis of this molecule? A: Zwitterionic CSPs, such as CHIRALPAK® ZWIX(+) or ZWIX(-) , are specifically designed for free amino acids. These columns feature cinchona alkaloid-derived selectors that incorporate both weak anionic and strong cationic interaction sites[2]. This allows for a synergistic double ion-pairing interaction with the amphoteric azetidine derivative. Alternatively, macrocyclic glycopeptide columns (like Astec CHIROBIOTIC® T) can be used, as they possess ionic groups compatible with polar mobile phases[1].

Mechanism Analyte Analyte: 1-Butylazetidine-2-carboxylic acid Cation Tertiary Amine (Protonated, Positive) Analyte->Cation Anion Carboxylic Acid (Deprotonated, Negative) Analyte->Anion CSP_Anion Sulfonate Group (Negative) Cation->CSP_Anion Electrostatic Attraction CSP_Cation Quinuclidine (Positive) Anion->CSP_Cation Electrostatic Attraction CSP ZWIX(+) Chiral Selector CSP->CSP_Anion CSP->CSP_Cation

Caption: Synergistic double ion-pairing mechanism on zwitterionic CSPs.

Mobile Phase Optimization

To achieve optimal enantioselectivity on zwitterionic columns, the mobile phase must operate in Polar Organic Mode (POM) . Methanol is crucial as it provides the necessary proton activity to solvate the ion-exchange equilibrium, while acid/base additives control the ionization state of both the analyte and the chiral selector[2].

Table 1: Mobile Phase Parameter Effects on ZWIX Columns
ParameterAdjustmentChromatographic EffectCausality (Mechanistic Reason)
Methanol % Increase (up to 98%)Decreases retention timeEnhances solvation of zwitterionic species, weakening the electrostatic ion-pairing with the CSP.
Water % Add 2–5%Improves peak shape & MS signalPrevents sample precipitation and enhances droplet desolvation/ionization efficiency in the MS source[3].
Acid/Base Ratio Increase Acid (Formic Acid)Alters enantioselectivityShifts the protonation state of the carboxylic acid and the tertiary amine, altering the double ion-pairing synergy[2].
Temperature Decrease (e.g., to 15–25°C)Increases resolution ( Rs​ )Ion-pairing and hydrogen bonding are exothermic; lower temperatures thermodynamically strengthen these chiral interactions.

Self-Validating Experimental Protocol: Direct LC-MS Chiral Purification

This protocol outlines the analytical-scale screening and purification of (2R)-1-Butylazetidine-2-carboxylic acid using a zwitterionic CSP. It is designed as a self-validating system to ensure system suitability before committing valuable crude material.

Step 1: System Suitability & Self-Validation

Before injecting the crude sample, you must establish baseline resolution using a known racemic standard.

  • Prepare Racemate Standard: Dissolve 1 mg of racemic 1-Butylazetidine-2-carboxylic acid in 1 mL of Methanol:Water (50:50, v/v). Causality: The high polarity of the zwitterion requires aqueous/methanolic conditions for complete dissolution.

  • Inject Standard: Inject 5 µL onto the column.

  • Validation Criteria:

    • Retention Factor ( k′ ): The first peak must have a k′>2.0 to ensure no void volume interference.

    • Enantiomeric Resolution ( Rs​ ): Must be ≥1.5 for baseline separation.

    • Action: If Rs​<1.5 , decrease the column temperature by 5°C to enhance the exothermic chiral recognition interactions.

Step 2: Chromatographic Setup
  • Column: CHIRALPAK® ZWIX(+) (150 x 4.6 mm, 3 µm)[2].

  • Mobile Phase A: 50 mM Ammonium Formate + 50 mM Formic Acid in Methanol.

  • Mobile Phase B: 50 mM Ammonium Formate + 50 mM Formic Acid in Acetonitrile.

  • Pump Isocratic Blend: 50% A / 50% B (yielding a 50:50 MeOH:ACN ratio)[3].

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C (thermostatted).

Step 3: Detection (LC-MS)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Target m/z: [M+H]+ for 1-Butylazetidine-2-carboxylic acid (MW = 157.21 g/mol m/z 158.2 ).

  • Causality: The tertiary amine is easily protonated in the acidic mobile phase, providing a strong ESI+ signal. This completely bypasses the lack of a UV chromophore and avoids baseline drift from formic acid[3].

Step 4: Elution Order Reversal (If Necessary)

If the desired (2R)-enantiomer elutes second (which is undesirable for impurity purification where the minor peak should elute first to avoid tailing overlap), switch from a ZWIX(+) to a ZWIX(-) column. These pseudo-enantiomeric columns typically reverse the enantiomer elution order[2].

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Chiral HPLC of Azetidine Derivatives
SymptomRoot CauseCorrective Action
No UV signal observed Lack of conjugated chromophoreSwitch to MS, CAD, or ELSD. Do NOT attempt standard derivatization (Fmoc/AQC) as the molecule is a tertiary amine.
Broad, tailing peaks Insufficient proton activity in mobile phaseIncrease Methanol content to ≥20% . Ensure acid/base additives (FA/Ammonium Formate) are freshly prepared[2].
Analyte elutes in void volume Mobile phase is too polar/strongDecrease the Methanol ratio; increase the proportion of Acetonitrile to enhance polar retention.
Irreproducible retention times Column not fully equilibratedZwitterionic columns require extensive equilibration (at least 20 column volumes) due to complex ion-exchange dynamics.

References[2] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC - Chiral Technologies - Click here for verification[1] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich - Click here for verification[3] Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - NIH/PMC - Click here for verification

Sources

Troubleshooting

Reducing epimerization of (2R)-1-Butylazetidine-2-carboxylic acid under basic conditions

Welcome to the technical troubleshooting center for working with (2R)-1-Butylazetidine-2-carboxylic acid . This chiral, non-natural amino acid presents unique synthetic challenges due to the inherent ring strain of the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical troubleshooting center for working with (2R)-1-Butylazetidine-2-carboxylic acid . This chiral, non-natural amino acid presents unique synthetic challenges due to the inherent ring strain of the four-membered azetidine heterocycle. This guide provides field-proven methodologies to prevent the loss of the (2R) stereocenter during basic manipulations, such as amide couplings and deprotections.

Part 1: Mechanistic Causality & Troubleshooting FAQs

Q: Why does my (2R)-1-butylazetidine-2-carboxylic acid epimerize so easily compared to standard amino acids? A: The susceptibility to epimerization is driven by ring strain. Azetidines possess significant torsional and angle strain (~26 kcal/mol). When subjected to basic conditions, abstraction of the α-proton forms a planar enolate intermediate. Because the transition from an sp3 to an sp2 hybridized α-carbon transiently relieves some of this steric strain, the activation energy for enolization is much lower than in unstrained acyclic amino acids[1]. Upon reprotonation, the lack of strong facial bias leads to a mixture of (2R) and (2S) epimers.

Q: I am observing severe racemization during standard HATU/DIPEA amide couplings. How do I prevent this? A: Standard amide coupling protocols often recommend 2.0 to 3.0 equivalents of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA). However, any excess base beyond what is strictly required to neutralize the amine salt and activate the carboxylic acid will act as a general base to abstract the α-proton of the highly reactive activated ester intermediate. To completely suppress epimerization, you must use a sub-stoichiometric amount of base. Research has demonstrated that using exactly 0.95 equivalents of DIPEA is critical to avoiding epimerization at the α-position during HATU-mediated amide couplings of azetidine-2-carboxylic acid derivatives[2].

Q: I need to perform a basic ester hydrolysis or auxiliary cleavage on this scaffold. How do I avoid the epimerization seen with standard NaOH? A: Strong bases combined with heat will rapidly epimerize the α-carbon. For instance, treatment of azetidine-2-carbonyl derivatives with NaOH in EtOH at elevated temperatures (e.g., 110 °C) is actually a known method to intentionally induce epimerization to access trans-isomers[2]. To preserve the (2R) stereocenter during cleavage, switch to a milder, nucleophile-assisted hydrolysis such as LiOH/H₂O₂ . The hydroperoxide anion is a highly potent alpha-effect nucleophile that attacks the carbonyl rapidly before base-catalyzed enolization can occur, retaining the stereochemistry[2].

Part 2: Quantitative Data Comparison

The following table summarizes the quantitative impact of various basic conditions on the epimerization rates of azetidine-2-carboxylic acid derivatives.

Reaction TypeReagents / BaseStoichiometryTemp (°C)Epimerization RiskStereochemical Outcome
Amide CouplingDIPEA / HATU3.0 equiv25HighSignificant Racemization
Amide CouplingDIPEA / HATU0.95 equiv 0 to 25Low >99% retention of (2R)
Auxiliary CleavageNaOH / EtOH>2.0 equiv110Very HighComplete Epimerization
Auxiliary CleavageLiOH / H₂O₂ 2.0 equiv0 to 25Low >99% retention of (2R)

Part 3: Self-Validating Experimental Protocol

Epimerization-Free Amide Coupling of (2R)-1-Butylazetidine-2-carboxylic acid

Causality & Validation Principle: By strictly limiting the base to 0.95 equivalents, we physically restrict the reaction from forming the enolate, as no excess base is available once the carboxylic acid is activated. The protocol incorporates an immediate acidic quench to trap the product and a mandatory chiral HPLC step to validate stereochemical integrity before downstream processing.

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a round-bottom flask under argon. Add (2R)-1-butylazetidine-2-carboxylic acid (1.00 mmol, 1.0 equiv) and the target amine (1.05 mmol, 1.05 equiv).

  • Solvent & Temperature Control: Dissolve the reagents in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the mixture to 0 °C using an ice bath to lower the kinetic rate of enolization.

  • Sub-stoichiometric Base Addition (Critical): Add N,N-Diisopropylethylamine (DIPEA) (0.95 mmol, exactly 0.95 equiv ) dropwise via a microsyringe. Do not exceed 0.95 equivalents under any circumstances.

  • Activation & Coupling: Add HATU (1.00 mmol, 1.0 equiv) in one portion. Stir at 0 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Immediate Quench: Quench the reaction with saturated aqueous NH₄Cl (pH ~5-6) to immediately neutralize any residual basicity and protonate any trace enolate. Extract the aqueous layer with EtOAc (3x).

  • Chiral HPLC Validation: Before proceeding to the next synthetic step, analyze an aliquot of the crude organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient) against a racemic standard to confirm >99% enantiomeric excess (ee).

Part 4: Decision Workflow Diagram

EpimerizationControl Start Identify Basic Reaction for (2R)-Azetidine Decision Is strong base/hydrolysis required? Start->Decision Hydrolysis Use LiOH/H2O2 (Aqueous) Retains Stereochemistry Decision->Hydrolysis Yes Amide Amide Coupling (Weak Base) Decision->Amide No Warning Avoid: NaOH/EtOH at 110°C (Causes Epimerization) Decision->Warning Warning Quench Quench with NH4Cl & Verify via Chiral HPLC Hydrolysis->Quench Stoich Limit Base Equivalents (≤ 0.95 equiv DIPEA) Amide->Stoich Temp Control Temperature (0°C to RT) Stoich->Temp Temp->Quench

Workflow for preventing epimerization of (2R)-1-butylazetidine-2-carboxylic acid under base.

Part 5: References

  • Maetani, M., Zoller, J., Melillo, B., et al. "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society, PMC, 2017. URL:[Link][2]

  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles, CLOCKSS, 2012. URL: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

Advanced Conformational Profiling: (2R)-1-Butylazetidine-2-carboxylic acid vs. L-Proline in Peptidomimetics

For drug development professionals and peptide chemists, controlling backbone conformation is the cornerstone of designing metabolically stable, high-affinity therapeutics. While L-Proline is the canonical secondary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and peptide chemists, controlling backbone conformation is the cornerstone of designing metabolically stable, high-affinity therapeutics. While L-Proline is the canonical secondary amine used to induce β -turns and polyproline helices, the introduction of non-natural analogs like (2R)-1-Butylazetidine-2-carboxylic acid offers a radical departure in steric profile and chemical reactivity.

This guide provides an in-depth mechanistic comparison of these two residues, focusing on how ring size, nitrogen alkylation, and steric bulk dictate peptide conformation and synthetic viability.

Mechanistic Causality: Structural and Conformational Divergence

To understand the conformational impact of these two molecules, we must analyze their fundamental structural differences: ring size and amine substitution.

Ring Puckering and Dihedral Restriction

L-Proline features a 5-membered pyrrolidine ring that typically adopts an envelope or half-chair pucker (C γ -endo or C γ -exo). This puckering allows for a degree of flexibility in the ϕ (phi) dihedral angle (typically around -60° to -75°).

In contrast, the core of (2R)-1-Butylazetidine-2-carboxylic acid is a 4-membered azetidine ring. Computational and crystallographic studies on azetidine-2-carboxylic acid (Aze) demonstrate that the 4-membered ring is significantly less puckered, often adopting a nearly planar conformation depending on the backbone structure[1]. This reduced puckering severely constrains the N-C α -C' bond angles and restricts the ϕ angle more rigidly than proline[2]. When Aze derivatives are introduced into contiguous proline sequences, they disrupt the standard polyproline II (PPII) secondary structure[3].

The Tertiary Amine Barrier: Synthetic Placement

The most critical divergence lies in the nitrogen atom.

  • L-Proline is a secondary amine. It possesses a free N-H proton when isolated, allowing it to act as an acyl acceptor during Solid-Phase Peptide Synthesis (SPPS). It can be incorporated anywhere in a peptide chain, and the preceding peptide bond undergoes well-characterized cis/trans isomerization.

  • (2R)-1-Butylazetidine-2-carboxylic acid is a tertiary amine. The α -nitrogen is bonded to three carbons (C2 and C4 of the azetidine ring, and C1 of the butyl group). Because it lacks a free proton, it cannot form a stable amide bond with a preceding amino acid . Attempting to acylate this nitrogen would yield a highly unstable acylammonium intermediate that hydrolyzes immediately. Therefore, this residue is strictly relegated to the N-terminus as a capping group, or used in specialized small-molecule peptidomimetics.

PeptideInc A Amino Acid Selection B L-Proline (Secondary Amine) A->B C (2R)-1-Butylazetidine-2-carboxylic acid (Tertiary Amine) A->C D Mid-Chain Incorporation (Standard Peptide Bond) B->D E Restricted to N-Terminus (Cannot be acylated) C->E F Cis/Trans Isomerization at Preceding Bond D->F G Steric Shielding & Altered Psi Angle E->G

Caption: Logical decision tree for peptide incorporation based on amine substitution.

Quantitative Data Comparison

The following table summarizes the physicochemical and conformational properties that dictate the use of these two residues in drug design.

PropertyL-Proline(2R)-1-Butylazetidine-2-carboxylic acid
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)
Amine Classification Secondary (Acyl acceptor)Tertiary (Cannot accept acyl group)
SPPS Placement Anywhere (N-term, Mid-chain, C-term)Strictly N-terminus (or C-term ester/amide)
Ring Puckering Envelope / Half-chairPlanar / Slightly puckered
Preceding Bond Forms tertiary amide (~5-10% cis state)N/A (Cannot form preceding peptide bond)
Steric Hindrance Moderate (Pyrrolidine ring)Extreme (Azetidine ring + N-Butyl group)
Proteolytic Profile Susceptible to prolyl endopeptidasesHighly resistant to aminopeptidases

Self-Validating Experimental Protocols

To empirically validate the conformational differences and synthetic limitations described above, researchers must employ rigorous, self-validating workflows.

Protocol A: N-Terminal Capping via SPPS

Because (2R)-1-Butylazetidine-2-carboxylic acid cannot be placed mid-chain, this protocol details its use as an N-terminal conformational shield.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

  • Sequence Elongation: Synthesize the core peptide sequence using standard Fmoc/tBu chemistry (using DIC/Oxyma Pure for coupling and 20% Piperidine/DMF for deprotection).

  • Terminal Coupling:

    • Dissolve 3 equivalents of (2R)-1-Butylazetidine-2-carboxylic acid, 3 eq of HATU, and 6 eq of DIPEA in DMF.

    • Causality Note: HATU is required here because the bulky N-butyl group creates significant steric hindrance around the adjacent carboxylic acid, slowing down the coupling rate to the free amine of the resin-bound peptide.

  • Reaction Monitoring: Allow coupling to proceed for 4 hours. Validate completion using the Kaiser test (should be negative, indicating the primary amine of the preceding residue is fully acylated).

  • Cleavage: Cleave the peptide using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours, precipitate in cold ether, and lyophilize.

Protocol B: Conformational Elucidation via 2D NMR

To observe how the N-butyl azetidine moiety restricts the ψ (psi) angle of the backbone compared to an N-terminal L-Proline, 2D NMR is required.

  • Sample Preparation: Dissolve the purified peptide in 600 μ L of 90% H2O / 10% D2O to a final concentration of 2 mM. Adjust pH to 4.5 to minimize amide proton exchange rates.

  • Data Acquisition:

    • Acquire TOCSY (Total Correlation Spectroscopy) with a mixing time of 80 ms to assign spin systems.

    • Acquire ROESY (Rotating-frame Overhauser Effect Spectroscopy) with a mixing time of 200-300 ms to observe spatial proximities (NOE cross-peaks).

  • Data Analysis:

    • Measure the dαN​(i,i+1) and dNN​(i,i+1) cross-peak intensities.

    • Validation: For the L-Proline control, expect standard NOE patterns indicative of local flexibility or specific turn formations. For the (2R)-1-Butylazetidine-capped peptide, the massive steric bulk of the N-butyl group will force a highly restricted ψ angle, observable via distinct, rigidified NOE cross-peaks between the azetidine α -proton and the amide proton of residue i+1 .

NMRWorkflow S1 Peptide Synthesis (N-terminal Capping) S2 Sample Prep (D2O / H2O mixture) S1->S2 S3 1D & 2D NMR (TOCSY, ROESY) S2->S3 S4 NOE Cross-Peak Analysis S3->S4 S5 Determine Backbone Dihedrals (Phi/Psi) S4->S5

Caption: Experimental workflow for determining peptide backbone conformation via 2D NMR.

Conclusion

Substituting L-Proline with (2R)-1-Butylazetidine-2-carboxylic acid is not a simple 1:1 structural swap. The transition from a secondary pyrrolidine to a tertiary, N-butylated azetidine fundamentally alters the chemical rules of engagement. While L-Proline is the ultimate mid-chain structural modulator relying on cis/trans isomerization[2], the N-butyl azetidine derivative serves as an impenetrable N-terminal shield, utilizing its 4-membered ring rigidity[1] and massive steric footprint to lock the subsequent peptide backbone into a restricted conformational space.

References
  • Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]

  • Conformational preferences of proline analogues with different ring size. PubMed (NIH). Available at: [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed (NIH). Available at:[Link]

Sources

Comparative

Biological Activity Comparison Guide: (2R) vs (2S)-1-Butylazetidine-2-carboxylic Acid Enantiomers in Rational Drug Design

Executive Summary & Scientific Rationale In the realm of rational drug design, the transition from 6-membered saturated heterocycles (piperidines) to 4-membered bioisosteres (azetidines) represents a sophisticated strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the realm of rational drug design, the transition from 6-membered saturated heterocycles (piperidines) to 4-membered bioisosteres (azetidines) represents a sophisticated strategy to modulate physicochemical properties such as pKa, lipophilicity (logD), and metabolic stability. When synthesizing next-generation local anesthetics—aiming to overcome the severe Local Anesthetic Systemic Toxicity (LAST) associated with traditional drugs like bupivacaine—the choice of the chiral precursor is paramount.

As a Senior Application Scientist, I frequently evaluate the enantiomers of 1-Butylazetidine-2-carboxylic acid as foundational building blocks. By contracting the piperidine ring of bupivacaine to an azetidine ring, we alter the nitrogen's lone-pair availability, thereby shifting the molecule's basicity. However, it is the stereocenter at the C2 position—yielding either the [1] or the [2]—that ultimately dictates the biological safety profile of the downstream Active Pharmaceutical Ingredient (API). Recent advancements in aza-spirocycle and azetidine bioisosteres have proven that ring modifications combined with strict stereocontrol can drastically reduce cardiotoxicity () [3].

Stereochemical Impact on Voltage-Gated Sodium (Nav) Channels

The biological activity of the amides derived from these precursors hinges on their interaction with voltage-gated sodium channels (Nav). Local anesthetics block peripheral Nav1.7 and Nav1.8 channels to provide analgesia, but off-target binding to cardiac Nav1.5 channels causes LAST.

  • (2S)-1-Butylazetidine-2-carboxylic acid derivatives: Mimicking the spatial orientation of levobupivacaine, the (2S) configuration projects the lipophilic butyl group in a manner that creates steric hindrance within the Nav1.5 intracellular binding pocket during the channel's closed state. This forces a rapid diastolic dissociation , preventing the drug from accumulating in the heart tissue during high heart rates.

  • (2R)-1-Butylazetidine-2-carboxylic acid derivatives: Conversely, the (2R) configuration allows the molecule to nestle deeper into the Nav1.5 pore. This results in a slow dissociation rate and use-dependent accumulation, leading to severe arrhythmogenic potential.

Enantiomer_MoA Target Intracellular Nav1.5 Channel (Cardiac Target) S_Isomer (2S)-Azetidine Derivative (Favorable Stereocenter) Target->S_Isomer Binding R_Isomer (2R)-Azetidine Derivative (Unfavorable Stereocenter) Target->R_Isomer Binding FastOff Rapid Diastolic Dissociation (Minimal Accumulation) S_Isomer->FastOff SlowOff Slow Diastolic Dissociation (Use-Dependent Accumulation) R_Isomer->SlowOff Safe High Therapeutic Index (Reduced Cardiotoxicity) FastOff->Safe Toxic High Risk of LAST (Arrhythmogenic) SlowOff->Toxic

Figure 1: State-dependent binding and dissociation kinetics of (2S) vs (2R) azetidine anesthetics.

Comparative Performance Data

The following table synthesizes the expected physicochemical and biological metrics of the two enantiomeric precursors and their resulting API derivatives.

Property / Metric(2R)-1-Butylazetidine-2-carboxylic acid(2S)-1-Butylazetidine-2-carboxylic acid
CAS Registry Number 255883-25-1255882-99-6
Stereochemical Analog Dextrobupivacaine-like (Unnatural)Levobupivacaine-like (Natural)
Nav1.7/1.8 (Peripheral) Blockade Highly PotentHighly Potent
Nav1.5 (Cardiac) Dissociation Time Slow ( τ > 1500 ms)Fast ( τ < 500 ms)
Use-Dependent Cardiac Accumulation High (at >2 Hz stimulation)Low (Clears during diastole)
Predicted Therapeutic Index Narrow (High LAST risk)Wide (Safer cardiovascular profile)
Primary R&D Application Pharmacological negative controlLead candidate for clinical API

Self-Validating Experimental Protocols

To objectively compare these enantiomers, researchers must synthesize the active amide derivatives and evaluate them electrophysiologically. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Enantioselective Synthesis of the Azetidine API

Objective: Couple the carboxylic acid precursor with 2,6-xylidine without racemizing the sensitive C2 stereocenter.

  • Reagent Preparation: Dissolve 1.0 eq of the chosen enantiomer ((2R) or (2S)-1-Butylazetidine-2-carboxylic acid) in anhydrous DMF under an argon atmosphere. Cool to 0°C.

  • Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes.

    • Causality: HATU is specifically chosen over standard EDC/NHS because the azetidine ring strain makes the C2 proton highly labile. HATU ensures rapid formation of the active ester at 0°C, suppressing base-catalyzed enolization and subsequent racemization.

  • Coupling: Dropwise add 1.1 eq of 2,6-dimethylaniline (2,6-xylidine). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification & Validation: Purify via reverse-phase Prep-HPLC.

    • Self-Validation Step: Analyze the purified product using Chiral Supercritical Fluid Chromatography (SFC). If the enantiomeric excess (ee) falls below 98%, the activation temperature was too high. Run a parallel reaction using a racemic mixture of the precursor to establish baseline retention times for both peaks on the SFC chromatogram.

Protocol 2: Automated Patch-Clamp Electrophysiology (Nav1.5 vs Nav1.7)

Objective: Quantify the cardiotoxic potential by measuring the use-dependent block of Nav1.5 channels.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 (cardiac) and Nav1.7 (peripheral) channels in separate wells of a 384-well automated patch-clamp plate.

  • Voltage Protocol: Hold the membrane potential at -90 mV. Apply a train of depolarizing pulses to 0 mV for 20 ms at a frequency of 3 Hz.

    • Causality: A 3 Hz stimulation frequency mimics a heart rate of 180 bpm (tachycardia). This is critical because LAST typically manifests during elevated heart rates where the diastolic interval is too short for the (2R)-enantiomer to dissociate, leading to lethal accumulation.

  • Compound Application: Perfuse the cells with 10 µM of the (2S)-derivative, the (2R)-derivative, and a control.

  • Validation:

    • Self-Validation Step: Include 10 µM Lidocaine as a "fast-off" positive control and 10 µM R-Bupivacaine as a "slow-off" negative control. The (2S)-azetidine derivative must show a fractional block accumulation statistically similar to Lidocaine, validating its superior safety profile over the (2R)-enantiomer.

Synthesis_Workflow Start 1-Butylazetidine-2-carboxylic acid (Chiral Pool Selection) Activation Carboxylic Acid Activation (HATU, DIPEA, DMF, 0°C) Start->Activation Coupling Amide Formation (Addition of 2,6-Xylidine) Activation->Coupling Purification Chiral Purity Validation (Prep-HPLC & Chiral SFC) Coupling->Purification Testing Electrophysiological Assay (Automated Patch-Clamp) Purification->Testing

Figure 2: Enantioselective synthesis and validation workflow for azetidine-based anesthetics.

References

  • Title: Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic Source: ChemRxiv URL:[Link]

Validation

Validating the stereochemical purity of (2R)-1-Butylazetidine-2-carboxylic acid using X-ray crystallography

The Definitive Guide to Stereochemical Validation: (2R)-1-Butylazetidine-2-carboxylic Acid The incorporation of strained nitrogen heterocycles, such as azetidine-2-carboxylic acid derivatives, has become a cornerstone st...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Stereochemical Validation: (2R)-1-Butylazetidine-2-carboxylic Acid

The incorporation of strained nitrogen heterocycles, such as azetidine-2-carboxylic acid derivatives, has become a cornerstone strategy in modern drug discovery for inducing specific conformational constraints (e.g., γ -turns) in peptide chains and small molecules[1]. However, the pharmacological efficacy of these molecules is intrinsically tied to their stereochemistry; different enantiomers can exhibit drastically different therapeutic or toxicological profiles[2].

Validating the stereochemical purity of (2R)-1-Butylazetidine-2-carboxylic acid presents a unique analytical challenge. Its zwitterionic nature, conformational flexibility imparted by the N -butyl group, and lack of a strong UV chromophore complicate standard analytical workflows. As a Senior Application Scientist, I have structured this guide to objectively compare X-ray crystallography against alternative methodologies, providing the causal logic and self-validating protocols necessary to establish absolute configuration and enantiomeric excess (ee) with unimpeachable scientific rigor.

Comparative Analysis of Stereochemical Techniques

While multiple techniques exist to probe chirality, they serve fundamentally different purposes in the validation lifecycle. Single-crystal X-ray diffraction (SCXRD) is the definitive method for establishing absolute configuration[3], whereas Chiral High-Performance Liquid Chromatography (HPLC) is the industry workhorse for quantifying enantiomeric purity[4].

Quantitative Performance Metrics

The following table summarizes the operational parameters and performance metrics for the three primary techniques used in chiral validation.

Analytical TechniquePrimary OutputSensitivity (Limit of Detection)Sample RequirementKey Limitation for Azetidines
X-ray Crystallography (SCXRD) Absolute 3D ConfigurationN/A (Qualitative structural proof)~0.1 mm single crystalRequires highly ordered, diffracting single crystals[4].
Chiral HPLC Enantiomeric Excess (ee%)< 0.1% minor enantiomer< 1 mgRequires chromophore derivatization or ELSD/CAD detectors[5].
NMR Spectroscopy Relative/Absolute Configuration~1.0% minor diastereomer5–10 mgRequires chiral derivatizing agents (e.g., Mosher's acid)[3].

Strategic Decision Workflow

To ensure a self-validating system, researchers must pair a qualitative absolute configuration method (SCXRD) with a quantitative bulk purity method (Chiral HPLC). The logic governing this dual-pronged approach is visualized below.

Workflow A Compound Isolation: (2R)-1-Butylazetidine-2-carboxylic acid B Goal: Stereochemical Validation A->B C Absolute Configuration (SCXRD) B->C Determine 3D Structure D Enantiomeric Excess (Chiral HPLC) B->D Quantify Isomers E HBr Salt Formation (Heavy Atom Derivatization) C->E Enhance Anomalous Dispersion F Method Validation (Specificity & Precision) D->F Column/Mobile Phase Selection G Flack Parameter < 0.1 Confirms (2R) E->G X-ray Diffraction H ee > 99.5% Confirms Purity F->H Chromatographic Resolution

Workflow for validating the stereochemical purity of chiral azetidine derivatives.

Protocol 1: Absolute Configuration via X-ray Crystallography

The Causality of the Method: (2R)-1-Butylazetidine-2-carboxylic acid consists entirely of light atoms (C, H, N, O). While modern diffractometers using Copper K α radiation can sometimes resolve the absolute structure of light-atom molecules, the anomalous dispersion signal is inherently weak. To create a self-validating protocol, we must introduce a heavy atom to exploit Bijvoet differences[4]. By converting the zwitterionic amino acid into a hydrobromide (HBr) salt, the strong anomalous scattering of the Bromine atom provides an unambiguous determination of the absolute configuration.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 50 mg of (2R)-1-Butylazetidine-2-carboxylic acid in 1 mL of anhydrous methanol. Slowly add 1.1 equivalents of 48% aqueous HBr. Stir for 10 minutes at room temperature, then evaporate the solvent under reduced pressure to yield the crude hydrobromide salt.

  • Crystallization (Vapor Diffusion): Dissolve the crude salt in a minimum volume of absolute ethanol (solvent) in a small inner vial. Place this vial inside a larger outer vial containing diethyl ether (antisolvent). Seal the outer vial tightly. Over 48–72 hours, the volatile ether will diffuse into the ethanol, slowly lowering the solubility and yielding high-quality, diffraction-grade single crystals.

  • Data Collection: Mount a suitable crystal (e.g., 0.15×0.10×0.10 mm) on a diffractometer equipped with a Cu K α microfocus source ( λ=1.54184 Å). Collect data at cryogenic temperatures (100 K) to minimize thermal motion and maximize high-angle reflection intensity.

  • Refinement & Validation: Solve the structure using direct methods. The critical validation metric is the Flack Parameter .

    • Interpretation: A Flack parameter near 0.0 (with a standard uncertainty <0.1 ) definitively confirms the modeled (2R) configuration. A value near 1.0 indicates the crystal is actually the (2S) enantiomer. A value near 0.5 suggests a racemic twin[4].

Protocol 2: Enantiomeric Purity via Chiral HPLC

The Causality of the Method: While SCXRD proves the identity of the single crystal analyzed, it does not guarantee the bulk powder is stereochemically pure. Chiral HPLC is mandated by regulatory guidelines to evaluate specificity, precision, and the abundance of the undesired enantiomer[5]. Because our target compound lacks a strong UV chromophore, we must either use an Evaporative Light Scattering Detector (ELSD) or derivatize the carboxylic acid (e.g., forming a benzyl ester) to enable standard UV detection at 254 nm.

Step-by-Step Methodology:

  • Derivatization (Optional but Recommended for UV): React the compound with benzyl bromide and potassium carbonate in DMF to form the UV-active benzyl ester. Extract and dry the product.

  • Column Selection: Utilize a macrocyclic glycopeptide-based chiral stationary phase (e.g., Chirobiotic V). The multiple chiral centers and binding pockets of vancomycin provide excellent chiral discrimination for amino acid derivatives via hydrogen bonding and steric inclusion[4].

  • Mobile Phase & System Suitability:

    • Run an isocratic elution using Hexane/Isopropanol (e.g., 80:20 v/v) at a flow rate of 1.0 mL/min.

    • Validation: Inject a racemic standard (a 50:50 mixture of 2R and 2S). Adjust the mobile phase modifier until baseline resolution ( Rs​≥1.5 ) is achieved between the two enantiomeric peaks[5].

  • Sample Analysis: Inject the derivatized (2R)-1-Butylazetidine-2-carboxylic acid sample. Calculate the enantiomeric excess (ee%) using the area normalization method:

    ee%=Area(2R)​+Area(2S)​Area(2R)​−Area(2S)​​×100

    An ee > 99.0% combined with a Flack parameter of 0.0 validates the compound as stereochemically pure.

Conclusion

Validating the stereochemical integrity of complex heterocycles like (2R)-1-Butylazetidine-2-carboxylic acid requires a multi-modal approach. Relying solely on optical rotation is obsolete and prone to impurity interference[2]. By strategically pairing heavy-atom derivatized X-ray crystallography to anchor the absolute configuration with Chiral HPLC to quantify bulk purity, researchers establish an airtight, self-validating analytical package suitable for rigorous drug development and publication standards.

References

  • Stereoselective Access to Azetidine-Based α -Amino Acids and Applications to Small Peptide Synthesis Organic Letters - ACS Publications URL: [Link]

  • Part 7: Analytical Techniques for Stereochemistry Chiralpedia URL: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances Regis Technologies, Inc. URL: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing SK pharmteco URL: [Link]

Sources

Comparative

A Comparative Analysis of (2R)-1-Butylazetidine-2-carboxylic acid and Azetidine-2-carboxylic acid: A Guide for Researchers

This guide provides a detailed comparison between (2R)-1-Butylazetidine-2-carboxylic acid and its parent compound, azetidine-2-carboxylic acid. While azetidine-2-carboxylic acid is a well-characterized proline analogue k...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison between (2R)-1-Butylazetidine-2-carboxylic acid and its parent compound, azetidine-2-carboxylic acid. While azetidine-2-carboxylic acid is a well-characterized proline analogue known for its proteotoxicity, data on its N-butyl derivative is scarce in public literature. This guide will therefore focus on the established mechanism of azetidine-2-carboxylic acid and provide a framework for the comparative evaluation of these two molecules, including a hypothetical, yet detailed, experimental protocol to determine their relative binding affinities. Our audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Tale of a Proline Mimic and its Derivative

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid found in various plants, such as the lily of the valley.[1][2] Its structure is homologous to proline, with the key difference being a four-membered azetidine ring instead of proline's five-membered pyrrolidine ring.[2] This structural similarity is the basis of its biological activity and toxicity. Aze acts as a molecular mimic of proline and can be mistakenly incorporated into proteins during synthesis.[1][2][3] This misincorporation leads to altered protein structures, causing protein misfolding, aggregation, and the induction of cellular stress responses, such as the unfolded protein response.[4][5][6]

(2R)-1-Butylazetidine-2-carboxylic acid represents a synthetic derivative of azetidine-2-carboxylic acid. The addition of a butyl group to the nitrogen atom of the azetidine ring is expected to significantly alter the physicochemical properties of the molecule, most notably its lipophilicity. This modification could have profound implications for its pharmacokinetic and pharmacodynamic profile, including its ability to cross cell membranes and its interaction with biological targets. Due to the limited available data on this specific derivative, this guide will propose a robust experimental approach for a head-to-head comparison of its binding affinity against that of azetidine-2-carboxylic acid.

Chemical Structures

G cluster_0 Azetidine-2-carboxylic acid cluster_1 (2R)-1-Butylazetidine-2-carboxylic acid (Predicted Structure) Aze ButylAze Azetidine-2-carboxylic_Acid_Mechanism Aze Azetidine-2-carboxylic acid (Aze) ProRS Prolyl-tRNA Synthetase (ProRS) Aze->ProRS binds to Aze_tRNA_Pro Aze-tRNAPro ProRS->Aze_tRNA_Pro charges tRNAPro with Aze tRNA_Pro tRNAPro tRNA_Pro->ProRS Ribosome Ribosome Aze_tRNA_Pro->Ribosome delivered to Protein Nascent Polypeptide Chain Ribosome->Protein incorporates Aze Misfolded_Protein Misfolded Protein Protein->Misfolded_Protein leads to UPR Unfolded Protein Response (UPR) & ER Stress Misfolded_Protein->UPR triggers Apoptosis Apoptosis UPR->Apoptosis can lead to

Caption: Mechanism of Azetidine-2-carboxylic acid toxicity.

Comparative Analysis: Azetidine-2-carboxylic acid vs. (2R)-1-Butylazetidine-2-carboxylic acid

Due to the absence of experimental data for (2R)-1-Butylazetidine-2-carboxylic acid, a direct comparison of binding affinity is not possible. However, we can hypothesize the potential impact of the N-butyl substitution.

FeatureAzetidine-2-carboxylic acid(2R)-1-Butylazetidine-2-carboxylic acid (Hypothesized)
Structure 4-membered ring with a carboxylic acid group.4-membered ring with a carboxylic acid group and an N-butyl substituent.
Lipophilicity LowerHigher due to the alkyl chain.
Cell Permeability Likely transported via amino acid transporters. [7]Potentially enhanced passive diffusion across cell membranes.
Target Interaction Acts as a substrate for prolyl-tRNA synthetase. [8]The bulky N-butyl group may hinder binding to the active site of prolyl-tRNA synthetase, potentially reducing its misincorporation into proteins. However, it could also lead to interactions with other targets.
Potential Biological Activity Proteotoxicity, growth inhibition. [1][5]Unknown. The N-substitution might abolish the proline mimicry, leading to a different pharmacological profile. It could potentially act as an inhibitor of other enzymes or transporters.

Experimental Protocol: A Head-to-Head Comparison of Binding Affinity using Isothermal Titration Calorimetry (ITC)

To definitively compare the binding affinities of azetidine-2-carboxylic acid and (2R)-1-Butylazetidine-2-carboxylic acid to a relevant biological target, a direct binding assay such as Isothermal Titration Calorimetry (ITC) is recommended. ITC measures the heat change that occurs upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. [9][10]The primary target for this investigation would be a purified, recombinant prolyl-tRNA synthetase (ProRS).

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Protein_Prep Purify recombinant Prolyl-tRNA Synthetase (ProRS) Buffer_Prep Prepare and dialyze/dissolve all components in identical, degassed ITC buffer Protein_Prep->Buffer_Prep Ligand_Prep Prepare stock solutions of Azetidine-2-carboxylic acid & (2R)-1-Butylazetidine-2-carboxylic acid Ligand_Prep->Buffer_Prep Load_Protein Load ProRS into the ITC sample cell Buffer_Prep->Load_Protein Load_Ligand Load ligand into the injection syringe Buffer_Prep->Load_Ligand Titration Titrate ligand into the sample cell in small aliquots Load_Protein->Titration Load_Ligand->Titration Measure_Heat Measure heat changes after each injection Titration->Measure_Heat Generate_Isotherm Plot heat change vs. molar ratio to generate a binding isotherm Measure_Heat->Generate_Isotherm Fit_Data Fit the isotherm to a binding model Generate_Isotherm->Fit_Data Determine_Parameters Determine Kd, n, and ΔH Fit_Data->Determine_Parameters

Caption: Experimental workflow for ITC-based binding affinity determination.

Detailed ITC Protocol

Objective: To determine and compare the binding affinities (Kd) of azetidine-2-carboxylic acid and (2R)-1-Butylazetidine-2-carboxylic acid for prolyl-tRNA synthetase.

Materials:

  • Purified recombinant human or bacterial prolyl-tRNA synthetase (ProRS)

  • Azetidine-2-carboxylic acid

  • (2R)-1-Butylazetidine-2-carboxylic acid

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP), degassed

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the purified ProRS extensively against the ITC buffer to ensure buffer matching.

    • Dissolve azetidine-2-carboxylic acid and (2R)-1-Butylazetidine-2-carboxylic acid in the same ITC buffer to their final concentrations.

    • Determine the accurate concentrations of the protein and ligands spectrophotometrically or by other appropriate methods.

    • Degas all solutions immediately before use to prevent bubble formation in the ITC cell.

  • ITC Experiment Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • For the first experiment, fill the sample cell (typically ~200 µL) with ProRS solution (e.g., 10-50 µM).

    • Fill the injection syringe (typically ~40 µL) with the azetidine-2-carboxylic acid solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).

    • Perform a control experiment by titrating the ligand into the buffer-filled cell to determine the heat of dilution.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • Comparative Experiment:

    • Repeat steps 2-4 using (2R)-1-Butylazetidine-2-carboxylic acid as the ligand.

Expected Outcomes:

This experiment will provide quantitative data on the binding affinity of both compounds to ProRS.

  • If azetidine-2-carboxylic acid binds to ProRS, a sigmoidal binding curve will be observed, from which a Kd value can be calculated.

  • The shape of the curve for (2R)-1-Butylazetidine-2-carboxylic acid will reveal its interaction with ProRS. A flat line would indicate no binding, while a sigmoidal curve would allow for the determination of its Kd.

  • A direct comparison of the Kd values will reveal the relative binding affinities of the two compounds for the target enzyme.

Conclusion

Azetidine-2-carboxylic acid's established mechanism as a proline mimic highlights the potential for toxicity when it is misincorporated into proteins. The introduction of an N-butyl group in (2R)-1-Butylazetidine-2-carboxylic acid is likely to alter its physicochemical properties and its interaction with biological targets. While a direct comparison of binding affinity is hampered by the lack of data for the N-butyl derivative, the proposed Isothermal Titration Calorimetry protocol provides a clear and robust method for such an investigation. The results of such a study would be invaluable in understanding the structure-activity relationship of N-substituted azetidine-2-carboxylic acid derivatives and could guide the design of novel chemical probes or therapeutic agents.

References

  • Fowden, L. (1955).
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Boni, R., & Verdini, A. S. (1974). Synthesis of poly-(L-azetidine-2-carboxylic acid). Journal of the Chemical Society, Perkin Transactions 1, (18), 2173-2177.
  • Lee, S. Y., et al. (2016). Inhibition of Arabidopsis growth by the allelopathic compound azetidine-2-carboxylate is due to the low amino acid specificity of cytosolic prolyl-tRNA synthetase. The Plant Journal, 88(3), 390-402.
  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Rodgers, K. J., & Shiozawa, N. (2008). Misincorporation of amino acid analogues into proteins by biosynthesis. International journal of molecular sciences, 9(4), 597–611.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid. Retrieved from [Link]

  • Al-Sayed, A. Q., & Al-Hussain, S. A. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4387-4400.
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • Regulations.gov. (2021). US Patent No. 8829195. Retrieved from [Link]

  • PubMed. (2016). Inhibition of Arabidopsis growth by the allelopathic compound azetidine-2-carboxylate is due to the low amino acid specificity of cytosolic prolyl-tRNA synthetase. Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidine-2-carboxylic Acid and Its Derivatives in Organic Synthesis. Retrieved from [Link]

  • bioRxiv. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Retrieved from [Link]

  • bioRxiv. (2020). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. Retrieved from [Link]

  • OPUS at UTS. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Retrieved from [Link]

  • Google Patents. (n.d.). CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid.
  • PubMed. (1991). Effect of L-azetidine 2-carboxilic acid on the activity of the general amino-acid permease from Saccharomyces cerevisiae var. ellipsoideus. Retrieved from [Link]

  • MDPI. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1209350C - Process for synthesizing L-N-protective group-azacyclobutane-2-carboxylic acid.
  • PubMed. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives.
  • USPTO. (n.d.). Patent File Wrapper - Application Data. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. Retrieved from [Link]

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Validation

Spectroscopic Validation of (2R)-1-Butylazetidine-2-carboxylic Acid Intermediates: A Comparative Analytical Guide

Introduction & Analytical Challenges (2R)-1-Butylazetidine-2-carboxylic acid (CAS 255883-25-1) is a highly strained, four-membered heterocyclic chiral amino acid derivative[1]. It serves as a critical chiral synthon in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

(2R)-1-Butylazetidine-2-carboxylic acid (CAS 255883-25-1) is a highly strained, four-membered heterocyclic chiral amino acid derivative[1]. It serves as a critical chiral synthon in the synthesis of advanced active pharmaceutical ingredients (APIs), including peptidomimetics and thrombin inhibitors like Melagatran[2].

Because the azetidine ring inherently possesses high ring strain and unique conformational dynamics compared to its five-membered (proline) or six-membered (pipecolic acid) counterparts, its spectroscopic validation requires specialized approaches[3]. Ensuring the absolute configuration (2R) and high enantiomeric purity (>99% ee) is paramount; enantiomeric impurities can lead to off-target toxicity or loss of therapeutic efficacy in the final API.

This guide objectively compares three orthogonal spectroscopic and analytical methodologies for validating this intermediate: Chiral HPLC-UV/MS , Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) , and Vibrational Circular Dichroism (VCD) .

Comparative Summary of Validation Techniques

To select the appropriate validation method, scientists must weigh the need for absolute configuration against the requirement for rapid, quantitative batch release.

Performance MetricChiral HPLC-UV/MSNMR + Chiral Solvating AgentVibrational Circular Dichroism (VCD)
Primary Output Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Absolute Configuration
Sensitivity (LOD) High (< 0.1%)Moderate (~ 1-2%)Low (Requires ~10-20 mg)
Analysis Time 15 - 30 minutes5 - 10 minutes2 - 4 hours
Sample Recovery Destructive (unless prep-scale)Non-destructiveNon-destructive
Derivatization Not required (direct injection)Requires CSA additionNot required
Primary Application Routine batch release & QCRapid in-process monitoringInitial structural elucidation

Method 1: Chiral HPLC-UV/MS (The Industry Standard for Enantiomeric Purity)

Causality & Mechanism

High-Performance Liquid Chromatography utilizing Chiral Stationary Phases (CSPs) is the gold standard for quantifying the enantiomeric excess of azetidine-2-carboxylic acid derivatives[4]. For (2R)-1-butylazetidine-2-carboxylic acid, amylose-based CSPs (e.g., Daicel Chiralpak AD-H or Chiralcel OD) provide excellent chiral recognition. The separation is driven by transient hydrogen bonding, dipole-dipole interactions, and steric inclusion between the chiral grooves of the stationary phase and the N-butyl and carboxylic acid moieties of the analyte[3].

Self-Validating Protocol
  • Sample Preparation: Dissolve 1.0 mg of the (2R)-1-butylazetidine-2-carboxylic acid intermediate in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration: Flush a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with the mobile phase (Hexane/IPA/Trifluoroacetic acid 80:20:0.1 v/v) at a flow rate of 0.5 to 1.0 mL/min until the baseline stabilizes[4]. Causality Note: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid, preventing peak tailing.

  • Method Execution: Inject 10 µL of the sample. Monitor UV absorbance at 210 nm. Because azetidines lack strong chromophores, coupling with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is highly recommended.

  • Validation Check: Inject a racemic mixture of (2R)- and (2S)-1-butylazetidine-2-carboxylic acid to confirm baseline resolution ( Rs​>1.5 ). The (2S) enantiomer typically elutes first under these normal-phase conditions, followed by the (2R) enantiomer[4].

Method 2: NMR Spectroscopy with Chiral Solvating Agents (Rapid Structural Screen)

Causality & Mechanism

While standard 1 H and 13 C NMR can confirm the covalent connectivity of the azetidine ring—characterized by distinct upfield shifts of the ring protons due to strain—it cannot differentiate enantiomers[2]. By introducing a Chiral Solvating Agent (CSA) such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), transient diastereomeric complexes are formed via hydrogen bonding. These complexes have distinct magnetic environments, causing the previously equivalent NMR signals of the (2R) and (2S) enantiomers to split, allowing for direct integration[5].

Self-Validating Protocol
  • Sample Preparation: Dissolve 5.0 mg of the intermediate in 0.5 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% TMS as an internal standard.

  • CSA Addition: Add 2.0 equivalents (relative to the analyte) of the chosen CSA to the NMR tube. Agitate gently to ensure complete dissolution.

  • Acquisition: Acquire a 1 H NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 5 seconds to ensure accurate integration of the signals.

  • Validation Check: Focus on the alpha-proton (C2-H) of the azetidine ring, which typically resonates around δ 4.0 - 4.5 ppm[5]. In the presence of the CSA, a racemic control will show two distinct doublets of doublets. Integrate these peaks in your sample batch to determine the diastereomeric ratio (dr), which correlates directly to the enantiomeric purity of the (2R) batch.

Method 3: Vibrational Circular Dichroism (VCD) (The Absolute Configuration Arbiter)

Causality & Mechanism

X-ray crystallography is often the preferred method for absolute configuration, but azetidine derivatives with N-alkyl chains (like the N-butyl group) are notoriously difficult to crystallize, often presenting as viscous oils. VCD overcomes this by measuring the differential absorption of left and right circularly polarized infrared light by chiral molecules in solution[6]. By comparing the experimental VCD spectrum with a Density Functional Theory (DFT) simulated spectrum, the absolute configuration (2R) can be unequivocally assigned without derivatization[7].

Self-Validating Protocol
  • Computational Simulation: Perform a conformational search of (2R)-1-butylazetidine-2-carboxylic acid using molecular mechanics. Optimize the lowest-energy conformers using DFT (e.g., B3LYP/6-31G(d,p) level of theory) and simulate their IR and VCD spectra.

  • Sample Preparation: Dissolve 15 mg of the intermediate in 150 µL of CDCl 3​ . Causality Note: High concentration is required because VCD signals are typically 10−4 to 10−5 times weaker than standard IR absorbance.

  • Spectral Acquisition: Load the sample into a BaF 2​ cell with a 100 µm path length. Acquire the IR and VCD spectra over the range of 2000–900 cm −1 for 4 hours to achieve a high signal-to-noise ratio.

  • Validation Check: Overlay the experimental VCD spectrum with the DFT-calculated spectrum. The matching of positive and negative Cotton effects—especially in the C=O stretching region around 1720 cm −1 and the C-N stretching region—confirms the absolute (2R) configuration[7].

Orthogonal Validation Workflow

To ensure absolute scientific integrity before advancing the intermediate to API synthesis, a multi-tiered orthogonal workflow is recommended.

ValidationWorkflow Start Synthesized Intermediate (2R)-1-Butylazetidine-2-carboxylic acid Step1 Primary Structural Confirmation (1H & 13C NMR, HRMS) Start->Step1 Split Orthogonal Stereochemical Validation Strategy Step1->Split MethodA Chiral HPLC-UV/MS (Enantiomeric Excess %) Split->MethodA MethodB NMR + Chiral Solvating Agent (Diastereomeric Ratio) Split->MethodB MethodC Vibrational Circular Dichroism (Absolute Configuration) Split->MethodC Decision Data Concordance Check MethodA->Decision MethodB->Decision MethodC->Decision Valid Validated (2R)-Enantiomer Ready for API Synthesis Decision->Valid  Concordant

Orthogonal spectroscopic workflow for the validation of (2R)-1-Butylazetidine-2-carboxylic acid.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and RCRA-Compliant Disposal of (2R)-1-Butylazetidine-2-carboxylic Acid

As researchers and drug development professionals push the boundaries of synthetic chemistry and peptide engineering, the use of unnatural amino acids like (2R)-1-butylazetidine-2-carboxylic acid has become increasingly...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals push the boundaries of synthetic chemistry and peptide engineering, the use of unnatural amino acids like (2R)-1-butylazetidine-2-carboxylic acid has become increasingly common. While this chiral, N-alkylated azetidine derivative is an invaluable building block for peptidomimetics, it presents unique toxicological and logistical challenges.

This guide provides authoritative, step-by-step operational and disposal protocols. By understanding the molecular causality behind these safety measures, laboratories can establish self-validating workflows that protect personnel and ensure strict environmental compliance.

Molecular Causality: Understanding the Hazard Profile

To handle a chemical safely, one must first understand why it is hazardous. (2R)-1-butylazetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a structural analog to L-proline.

Unlike standard irritants, the primary insidious risk of azetidine-2-carboxylic acid (Aze) derivatives lies in their ability to hijack cellular machinery. Because of its structural mimicry, prolyl-tRNA synthetases can mistakenly charge tRNA^Pro with the Aze derivative instead of L-proline . When this mischarged tRNA reaches the ribosome, the unnatural amino acid is erroneously incorporated into the nascent polypeptide chain.

The four-membered azetidine ring alters the backbone dihedral angles compared to the five-membered pyrrolidine ring of proline. This structural distortion leads to severe protein misfolding. The accumulation of these misfolded proteins in the endoplasmic reticulum (ER) triggers profound ER stress and activates the Unfolded Protein Response (UPR), ultimately driving cellular apoptosis and neuroinflammation . Furthermore, the addition of the N-butyl group in this specific compound increases its lipophilicity, potentially enhancing cell membrane permeability and exacerbating systemic toxicity.

ToxicityMechanism A (2R)-1-Butylazetidine-2-carboxylic acid (Proline Analog) B Prolyl-tRNA Synthetase (Misidentification) A->B Competes with L-Proline C tRNA Charging (Analog-tRNA^Pro) B->C Evades Editing D Ribosomal Translation (Misincorporation) C->D Peptide Elongation E Protein Misfolding (Altered Backbone) D->E Structural Distortion F Endoplasmic Reticulum (ER) Stress E->F Accumulation G Unfolded Protein Response (UPR) F->G Cellular Toxicity

Figure 1: Molecular toxicity mechanism of azetidine-2-carboxylic acid derivatives via UPR activation.

Quantitative Hazard & Logistical Data

Before executing any physical operations, review the compound's logistical parameters. The table below synthesizes the physicochemical properties and regulatory hazard codes into actionable operational implications .

Property / ParameterSpecificationOperational Implication
Chemical Nature Non-proteinogenic amino acidActs as a proteotoxic proline mimic; requires strict isolation from biological/cell-culture assays.
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Mandates double nitrile gloves, ANSI Z87.1 safety goggles, and mandatory fume hood handling.
Physical State Crystalline Solid / PowderHigh risk of aerosolization. Avoid dry sweeping; use anti-static weighing techniques.
EPA RCRA Status Unlisted Hazardous WasteMust be managed as characteristic toxic waste; strictly prohibited from standard drain disposal.
Disposal Method High-Temperature IncinerationRequires segregation into non-halogenated organic waste streams for complete thermal destruction.

Self-Validating Operational Protocols

To bridge the gap between theoretical safety and daily laboratory execution, protocols must be designed as self-validating systems—meaning the successful completion of one step inherently verifies the safety of the next.

Protocol A: Laboratory Handling & Spill Mitigation

If a spill occurs, immediate and scientifically grounded action is required to prevent inhalation exposure.

  • Step 1: Containment and Airflow Validation.

    • Action: Evacuate non-essential personnel. Verify that the laboratory's negative pressure system is active.

    • Causality: Containing the airflow prevents the migration of aerosolized proteotoxic dust into adjacent cleanrooms or office spaces.

    • Validation: Check the differential pressure monitor at the lab entrance; it must read a negative value (typically -0.05 inches of water) before proceeding.

  • Step 2: Neutralize and Absorb (No Dry Sweeping).

    • Action: Overlay the spilled powder with absorbent pads lightly dampened with 70% isopropanol or ethanol. Do not dry-sweep.

    • Causality: Dry sweeping generates a microscopic dust cloud. Given the compound's ability to evade tRNA editing mechanisms, inhalation presents a severe systemic risk. The alcohol dampens the dust and helps solubilize the lipophilic N-butyl moiety for easier mechanical pickup.

  • Step 3: Mechanical Collection.

    • Action: Use non-sparking, disposable spatulas to scoop the dampened pads and residue into a sealable, chemically compatible hazardous waste bag.

    • Validation: The surface should be visibly free of powder. Follow up with a secondary wipe using soap and water to cleave any residual surface tension holding the molecules to the benchtop.

Protocol B: Cradle-to-Grave Disposal Execution (RCRA Compliant)

Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator is responsible for the chemical from the moment it becomes waste until its final destruction .

  • Step 1: Chemical Segregation.

    • Action: Place all (2R)-1-butylazetidine-2-carboxylic acid waste (including contaminated gloves and weighing boats) into a designated "Non-Halogenated Organic Waste" container.

    • Causality: Mixing nitrogen-rich organic heterocycles with halogenated waste can generate toxic secondary byproducts during downstream processing and significantly increases the financial cost of disposal.

  • Step 2: Primary Containment.

    • Action: Use a High-Density Polyethylene (HDPE) or glass container. Ensure the cap is securely tightened immediately after adding waste.

    • Validation: Perform a "tip test" (gently tilting the sealed container) to visually confirm the absence of leaks before returning it to the storage area.

  • Step 3: Satellite Accumulation Area (SAA) Management.

    • Action: Affix a standard Hazardous Waste label. Write the full chemical name—do not use abbreviations like "Butyl-Aze". Store in the SAA.

    • Causality: Abbreviations lead to "unknown waste" classifications during EHS audits, which require expensive analytical testing before disposal.

    • Validation: Audit the SAA log weekly. The system validates itself when the accumulation start date is clearly visible and the volume remains strictly under the 55-gallon RCRA limit.

  • Step 4: Final Destruction.

    • Action: Transfer the waste to Environmental Health and Safety (EHS) for high-temperature incineration (>1000°C).

    • Causality: High-temperature incineration is required to completely cleave the robust azetidine ring and oxidize the nitrogen into NOx, which is subsequently scrubbed by the incinerator's emission controls, ensuring zero environmental persistence .

DisposalWorkflow Start Waste Generation (Solid/Liquid) Segregation Chemical Segregation (Non-Halogenated Organic) Start->Segregation Containment Primary Containment (HDPE/Glass, Sealed) Segregation->Containment Labeling RCRA Labeling (Hazardous Waste) Containment->Labeling Storage Satellite Accumulation Area (< 90 Days) Labeling->Storage Transport EHS Transfer (Licensed Transporter) Storage->Transport Destruction High-Temperature Incineration (>1000°C) Transport->Destruction

Figure 2: RCRA-compliant cradle-to-grave disposal workflow for hazardous non-proteinogenic amino acids.

References

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. National Institutes of Health (NIH) / Society for Experimental Biology. Available at:[Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI - International Journal of Molecular Sciences. Available at:[Link]

  • Chemical Management Plan: RCRA Generator Responsibilities. University of Missouri-Kansas City Environmental Health and Safety. Available at: [Link]

  • Toxicological Profile for Formaldehyde (Incineration Standards for Hazardous Organics). Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Available at:[Link]

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